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Coenzyme A (trilithium)

Cat. No.: B12403794
M. Wt: 788.4 g/mol
InChI Key: INHFHKVLIJCQLE-FFKZSOHASA-N
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Description

Historical Context of Coenzyme A (trilithium) Discovery and Early Research

The discovery of Coenzyme A is a landmark in the history of biochemistry. In 1945, Fritz Albert Lipmann, a German-American biochemist, first identified a heat-stable cofactor required for acetylation reactions in pigeon liver extracts. ebsco.comrucares.orgimrpress.com He named this molecule Coenzyme A, with the "A" standing for "activation of acetate (B1210297)." rockefeller.edu This discovery was a significant breakthrough in understanding intermediary metabolism. wikipedia.org

Lipmann's early research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953 alongside Hans Adolf Krebs, demonstrated that Coenzyme A is a central molecule linking the metabolism of carbohydrates, fats, and amino acids. ebsco.comrucares.orgwikipedia.org His work, and that of others at institutions like Harvard Medical School and Massachusetts General Hospital, led to the determination of its complex structure in the early 1950s. wikipedia.org This foundational research opened the door to understanding the myriad of metabolic roles that Coenzyme A and its derivatives play within the cell. caldic.com

Key Milestones in the Discovery and Early Research of Coenzyme A

YearMilestoneKey Scientist(s)Significance
1937Discovery of the citric acid cycle (Krebs cycle). imrpress.comHans Adolf KrebsProvided the framework for understanding cellular respiration. imrpress.com
1945Discovery of Coenzyme A. ebsco.comrucares.orgimrpress.comFritz Albert LipmannIdentified the key cofactor for acetyl group transfer. ebsco.comrucares.orgimrpress.com
Early 1950sDetermination of the structure of Coenzyme A. wikipedia.orgFritz Lipmann and colleaguesElucidated the chemical nature of the coenzyme. wikipedia.org
1953Nobel Prize in Physiology or Medicine awarded. ebsco.comrucares.orgwikipedia.orgFritz Albert Lipmann and Hans Adolf KrebsRecognized the profound importance of their discoveries in metabolism. ebsco.comrucares.orgwikipedia.org
1964Nobel Prize in Physiology or Medicine awarded. caldic.comFeodor LynenAwarded for his discovery of acetyl-CoA and its role in fatty acid metabolism. caldic.com

Central Role of Coenzyme A (trilithium) in Cellular Metabolism and Beyond

Coenzyme A is at the heart of cellular metabolism, participating in over 100 different reactions. coenzalabs.comnih.gov Its primary function is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in numerous metabolic pathways. imrpress.comwikipedia.org The trilithium salt form is widely used in research to investigate these roles due to its stability. chemimpex.com

The central role of Coenzyme A can be observed in several key processes:

Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and some amino acids, is the primary entry point into the citric acid cycle. wikipedia.orgaatbio.com It donates its acetyl group to oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP, the cell's main energy currency. ebsco.comsigmaaldrich.com

Fatty Acid Metabolism: Coenzyme A is essential for both the synthesis and degradation of fatty acids. wikipedia.orgontosight.ai In fatty acid synthesis, acetyl-CoA provides the two-carbon building blocks. aatbio.com Conversely, during fatty acid oxidation (beta-oxidation), fatty acids are broken down into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. wikipedia.org

Other Metabolic Processes: Coenzyme A and its derivatives are involved in the metabolism of amino acids, the synthesis of cholesterol, and the production of ketone bodies. nih.govmdpi.com It is also a precursor for the synthesis of other important molecules. sigmaaldrich.com

Post-Translational Modification: Recent research has highlighted the role of Coenzyme A in the post-translational modification of proteins through acylation. nih.govmdpi.com This process can alter the function, localization, and stability of proteins, thereby regulating a wide range of cellular processes. nih.gov

Major Metabolic Pathways Involving Coenzyme A

Metabolic PathwayRole of Coenzyme AKey Coenzyme A DerivativePrimary Cellular Location
Citric Acid CycleEntry point for two-carbon unitsAcetyl-CoAMitochondria
Fatty Acid SynthesisBuilding block for fatty acid chainsAcetyl-CoA, Malonyl-CoACytosol
Fatty Acid OxidationBreakdown of fatty acids for energyAcyl-CoA, Acetyl-CoAMitochondria
Amino Acid MetabolismCatabolism of certain amino acidsVarious Acyl-CoAsMitochondria
Cholesterol SynthesisPrecursor for cholesterol backboneAcetyl-CoACytosol, Endoplasmic Reticulum

Scope and Significance of Current Academic Research on Coenzyme A (trilithium)

The trilithium salt of Coenzyme A is a valuable tool in modern biochemical research, enabling detailed investigations into its multifaceted roles. Current research extends beyond its classical metabolic functions and delves into its involvement in various disease states and regulatory mechanisms.

Contemporary research areas utilizing Coenzyme A (trilithium) include:

Enzyme Kinetics and Mechanism Studies: Researchers use Coenzyme A (trilithium) to study the kinetics and mechanisms of enzymes that utilize it as a substrate or cofactor. chemimpex.comscientificlabs.co.uk This is fundamental for understanding how these enzymes function and for designing potential inhibitors or activators.

Metabolomics and Metabolic Pathway Analysis: Coenzyme A (trilithium) is employed in metabolomic studies to profile metabolic pathways and understand how they are altered in different physiological or pathological conditions. chemimpex.com This can help in identifying biomarkers for diseases. chemimpex.com

Drug Development: Given its central role in metabolism, the pathways involving Coenzyme A are attractive targets for drug development, particularly for metabolic disorders, cancer, and infectious diseases. chemimpex.comcoenzalabs.com Coenzyme A (trilithium) is used in assays to screen for and characterize new therapeutic agents. chemimpex.com

Cell Culture Applications: It is used as a supplement in cell culture media to support cell growth and function, especially in studies related to cancer and regenerative medicine. chemimpex.com

Epigenetics and Gene Regulation: A fascinating and expanding area of research is the role of acetyl-CoA in histone acetylation, an epigenetic modification that plays a crucial role in regulating gene expression. pubcompare.aiavantorsciences.com Studies in this area are uncovering new layers of cellular control mediated by Coenzyme A metabolism.

The ongoing research on Coenzyme A (trilithium) continues to reveal its profound importance in maintaining cellular homeostasis and its implications in human health and disease. imrpress.comscientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36Li3N7O16P3S B12403794 Coenzyme A (trilithium)

Properties

Molecular Formula

C21H36Li3N7O16P3S

Molecular Weight

788.4 g/mol

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1

InChI Key

INHFHKVLIJCQLE-FFKZSOHASA-N

Isomeric SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O

Canonical SMILES

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

Biosynthesis and Homeostasis of Coenzyme a Trilithium

De Novo Biosynthesis Pathway of Coenzyme A (trilithium)

The de novo synthesis of Coenzyme A is a highly conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), cysteine, and ATP. wikipedia.orgportlandpress.com

Enzymatic Steps and Key Enzymes in Coenzyme A (trilithium) Synthesis

The synthesis of Coenzyme A from pantothenate involves a series of five key enzymatic reactions:

Phosphorylation of Pantothenate: The pathway begins with the phosphorylation of pantothenate to 4'-phosphopantothenate. wikipedia.org This initial and rate-limiting step is catalyzed by the enzyme pantothenate kinase (PanK) . researchgate.netwikipedia.org

Cysteine Addition: Next, the enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). mdpi.comwikipedia.org

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) then removes a carboxyl group from PPC to produce 4'-phosphopantetheine (B1211885). mdpi.comresearchgate.net

Adenylylation: The fourth step involves the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA. mdpi.com This reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT) . mdpi.comuniprot.org

Final Phosphorylation: The final step is the phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose sugar, yielding the active Coenzyme A. wikipedia.org This is carried out by the enzyme dephospho-CoA kinase (DPCK) . mdpi.comwikipedia.org

In mammals, the last two steps of this pathway are catalyzed by a single bifunctional enzyme known as Coenzyme A synthase (COASY) , which possesses both PPAT and DPCK activity. mdpi.comresearchgate.netwikipedia.org

Table 1: Key Enzymes in the De Novo Biosynthesis of Coenzyme A

Step Enzyme Gene (in humans) Substrate(s) Product
1 Pantothenate Kinase (PanK) PANK1, PANK2, PANK3 Pantothenate, ATP 4'-Phosphopantothenate, ADP
2 Phosphopantothenoylcysteine Synthetase (PPCS) PPCS 4'-Phosphopantothenate, Cysteine, ATP 4'-Phospho-N-pantothenoylcysteine, ADP, Pi
3 Phosphopantothenoylcysteine Decarboxylase (PPCDC) PPCDC 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantetheine, CO2
4 Phosphopantetheine Adenylyltransferase (PPAT) COASY 4'-Phosphopantetheine, ATP Dephospho-CoA, PPi
5 Dephospho-CoA Kinase (DPCK) COASY Dephospho-CoA, ATP Coenzyme A, ADP

Isoforms and Differential Expression of Pantothenate Kinases (PANKs) in Coenzyme A (trilithium) Biosynthesis

In mammals, there are four major isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), encoded by three separate genes. wikipedia.orgplos.org These isoforms exhibit distinct tissue expression patterns and subcellular localizations, which allows for compartmentalized regulation of CoA synthesis. plos.orgnih.gov

PanK1α: Found exclusively in the nucleus. plos.org

PanK1β: Primarily cytosolic, with some association with vesicles. plos.org It is the least sensitive to feedback inhibition by acetyl-CoA. nih.gov

PanK2: Localized to the mitochondrial intermembrane space and also found in the nucleus in humans. plos.org It is the most strongly inhibited by acetyl-CoA. wikipedia.org

PanK3: Distributed throughout the cytoplasm. plos.org

The differential expression and localization of these isoforms suggest they act as sensors of CoA levels in various cellular compartments, responding to local concentrations of regulatory molecules. plos.orgnih.gov For instance, the high expression of PanK1β in the liver is crucial for fatty acid metabolism during fasting. plos.org The distinct regulatory properties of the isoforms, particularly their varying sensitivity to acetyl-CoA, allow for fine-tuning of CoA synthesis in response to the metabolic state of the cell. wikipedia.orgnih.gov

Coenzyme A Synthase (COASY) Function and Regulation in Coenzyme A (trilithium) Production

COASY is a bifunctional enzyme in mammals that carries out the final two steps of CoA biosynthesis. mdpi.comwikipedia.org It is primarily located in the mitochondrial matrix, though it has also been reported in the cytoplasm and nucleus. uniprot.orgresearchgate.net The dual catalytic activity of COASY streamlines the conversion of 4'-phosphopantetheine to CoA. mdpi.com

The activity of COASY is subject to regulation. It has been shown to interact with signaling proteins such as the Shp2 tyrosine phosphatase, which can regulate its PPAT activity. mdpi.com Furthermore, the enhancer of mRNA-decapping protein 4 (EDC4) can inhibit the DPCK activity of COASY, thereby reducing CoA production. mdpi.com COASY has also been implicated in the PI3K signaling pathway through its interaction with the p85α regulatory subunit, suggesting a link between CoA synthesis and cell growth and survival pathways. mdpi.com

Salvage Pathways for Coenzyme A (trilithium) Precursors and Intermediates

In addition to the de novo pathway, cells can utilize salvage pathways to synthesize CoA from precursors and intermediates. mdpi.com These pathways become particularly important when the de novo pathway is impaired. portlandpress.com

One such pathway involves the uptake of pantetheine (B1680023) from external sources. nih.gov Pantetheine can be phosphorylated by PanK to form 4'-phosphopantetheine, which then enters the de novo pathway to be converted into CoA by COASY. mdpi.comnih.gov

Furthermore, intracellular degradation of CoA can generate intermediates that are recycled back into the synthesis pathway. mdpi.com For instance, the degradation of CoA can yield 4'-phosphopantetheine, which can be directly re-utilized by COASY. researchgate.net Another intermediate, dephospho-CoA, can also be salvaged. mdpi.com In some bacteria, a novel salvage pathway has been identified involving the import of cysteinopantetheine. asm.orgbiorxiv.org

Regulation of Coenzyme A (trilithium) Biosynthesis and Cellular Levels

The biosynthesis of Coenzyme A is a tightly regulated process to maintain appropriate cellular levels in response to various metabolic cues. mdpi.com

Feedback Inhibition Mechanisms in Coenzyme A (trilithium) Production

A primary mechanism for regulating CoA biosynthesis is feedback inhibition of the rate-limiting enzyme, pantothenate kinase (PanK). mdpi.comnih.gov Both non-esterified CoA (free CoA) and its thioesters, such as acetyl-CoA, act as allosteric inhibitors of PanK activity. nih.govresearchgate.net

Inhibition by CoA: Free CoA is a potent competitive inhibitor of PanK, binding to the same site as ATP. nih.govnih.gov This provides a direct mechanism to downregulate CoA synthesis when cellular levels of free CoA are high.

Inhibition by Acyl-CoAs: Acetyl-CoA and other acyl-CoAs also inhibit PanK, though generally to a lesser extent than free CoA. nih.govresearchgate.net This allows the cell to modulate CoA synthesis based on the abundance of these key metabolic intermediates. The different PanK isoforms exhibit varying sensitivities to this inhibition. wikipedia.org

In addition to PanK, the activity of the mammalian COASY enzyme is also suppressed by feedback from CoA and its thioesters, providing another layer of control over the final steps of the pathway. mdpi.com This dual feedback regulation ensures that the production of Coenzyme A is closely coupled to the metabolic needs of the cell.

Transcriptional Regulation of Coenzyme A (trilithium) Biosynthetic Enzymes

The expression of the genes that encode the enzymes for Coenzyme A (CoA) biosynthesis is a critical layer of regulation, ensuring that the cellular pool of CoA is aligned with metabolic demands. This process is governed by transcription factors that sense the cellular energy status and the availability of nutrients. ontosight.ai

A key example of this regulation is observed during changes in nutritional states, such as fasting. During periods of fasting, there is a documented alteration in tissue CoA levels, which is driven by the transcriptional regulation of the Pank1 gene, encoding Pantothenate Kinase 1. rug.nl The transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα) is instrumental in this process, modulating Pank1 gene expression to adapt CoA synthesis to the metabolic shift towards fatty acid oxidation. rug.nl

Table 1: Transcriptional Regulators of CoA Biosynthesis

Transcription FactorGene TargetCellular ConditionEffect on Transcription
PPARαPank1FastingUpregulation

Post-Translational Control of Coenzyme A (trilithium) Biosynthetic Enzyme Activity

Once the biosynthetic enzymes for Coenzyme A (CoA) are synthesized, their activity is subject to immediate and fine-tuned control through post-translational mechanisms. The most significant of these is allosteric feedback inhibition, which primarily targets Pantothenate Kinase (PanK), the enzyme that catalyzes the first and rate-limiting step in the CoA biosynthetic pathway. wikipedia.orgasm.org

The primary regulators are CoA itself and its thioester derivatives, most notably acetyl-CoA. nih.govsemanticscholar.org These molecules act as allosteric inhibitors of PanK, competitively inhibiting the binding of ATP. wikipedia.orgnih.gov This mechanism allows the cell to rapidly downregulate CoA production when the pool of CoA or its derivatives is high, thus maintaining homeostasis and conserving energy. nih.gov In some organisms like E. coli, nonesterified CoA (CoASH) is an even more potent inhibitor of PanK than acetyl-CoA. researchgate.net

In mammals, there are four isoforms of PanK (PANK1α, PANK1β, PANK2, and PANK3), and they exhibit different sensitivities to feedback inhibition by acetyl-CoA. semanticscholar.orgnih.gov PanK2 is the most strongly inhibited, while the PanK1β isoform is the least sensitive. wikipedia.org This differential regulation allows for tissue-specific and context-dependent control of CoA synthesis. nih.gov The inhibition mechanism involves a significant conformational change in the dimeric PanK enzyme, where the binding of acetyl-CoA stabilizes an "open," inactive state that prevents ATP from binding effectively. semanticscholar.orgnih.gov

Beyond allosteric regulation, the assembly of the CoA biosynthetic enzymes into a multi-enzyme complex is another layer of post-translational control. mdpi.com Studies have shown that all five enzymes of the pathway can associate, and the stability of this complex is regulated by signaling pathways. For example, oxidative stress can promote the assembly of this complex, potentially to increase the efficiency of CoA synthesis for its antioxidant functions. mdpi.com Other post-translational modifications, such as phosphorylation and ubiquitination, are also known to affect the activity and stability of CoA biosynthetic enzymes. ontosight.ai

Table 2: Post-Translational Regulators of Pantothenate Kinase (PanK) Activity

RegulatorPanK Isoform(s) AffectedEffect on ActivityMechanism
Acetyl-CoAAll mammalian isoforms (PANK1-3)InhibitionAllosteric feedback inhibition, competitive with ATP. Stabilizes inactive enzyme conformation. semanticscholar.orgnih.gov
Coenzyme A (CoASH)E. coli PanK, Mammalian PanKInhibitionAllosteric feedback inhibition, competitive with ATP. wikipedia.orgnih.gov
Acyl-carnitinesMammalian isoformsAntagonizes InhibitionCounteracts the inhibitory effect of acetyl-CoA. nih.gov

Nutritional and Hormonal Influences on Coenzyme A (trilithium) Homeostasis

Nutrient availability directly impacts CoA homeostasis. High levels of glucose, pyruvate (B1213749), and fatty acids, similar to the effect of insulin, lead to a decrease in the total CoA pool. portlandpress.com In contrast, conditions of nutritional stress, such as serum starvation, upregulate the assembly of the CoA biosynthetic machinery, likely to prepare the cell for a metabolic shift towards catabolism. mdpi.com The degradation of CoA is also a regulated process that contributes to homeostasis, ensuring that the precursor vitamin, pantothenate, can be recycled. nih.gov This interplay ensures that the cell can flexibly manage its metabolic resources in response to a changing nutritional and hormonal environment. nih.gov

Table 3: Nutritional and Hormonal Influences on Coenzyme A (CoA) Homeostasis

FactorEffect on Cellular CoA LevelsPrimary Mechanism of Action
InsulinDecreasePromotes dissociation of the CoA biosynthetic enzyme complex. portlandpress.commdpi.com
GlucagonIncreasePromotes CoA synthesis to support energy mobilization. portlandpress.com
GlucocorticoidsIncreaseSignals for increased energy availability. portlandpress.com
High Glucose/Fatty AcidsDecreaseSignals nutrient abundance, reducing the need for catabolic CoA functions. portlandpress.com
Fasting/Serum StarvationIncreaseUpregulates the assembly of the CoA biosynthetic complex and transcription of Pank1. rug.nlmdpi.comwikipedia.org
Oxidative StressIncreasePromotes assembly of the CoA biosynthetic complex. portlandpress.commdpi.com

Metabolic Functions and Pathways Involving Coenzyme a Trilithium

Coenzyme A (trilithium) as an Acyl Group Carrier

The key to Coenzyme A's function lies in its terminal thiol (-SH) group. vaia.com This highly reactive group can form a high-energy thioester bond with carboxylic acids, creating an activated acyl group derivative known as an acyl-CoA. wikipedia.orgvaia.comportlandpress.com This activation is crucial because it makes the acyl group more reactive and facilitates its transfer in various metabolic pathways. vaia.comimrpress.com

The general reaction for the formation of an acyl-CoA is: R-COOH + CoASH + ATP ↔ R-CO-S-CoA + AMP + PPi

This function as an acyl group carrier is fundamental to CoA's involvement in the metabolism of carbohydrates, lipids, and proteins. creative-enzymes.comimrpress.com Coenzyme A can carry a variety of acyl groups, including:

Acetyl group: Forming acetyl-CoA, a pivotal molecule in central metabolism. imrpress.comavantiresearch.com

Fatty acyl groups: Forming acyl-CoAs of varying chain lengths, essential for fatty acid oxidation and synthesis. creative-proteomics.com

Other acyl groups: Such as propionyl, succinyl, and 3-hydroxy-3-methylglutaryl (HMG), which are intermediates in various other metabolic pathways. imrpress.comimrpress.com

The ability of Coenzyme A to shuttle these activated acyl units between different enzymatic pathways underscores its role as a major metabolic hub. portlandpress.comucl.ac.uk

Enzyme ClassFunction Involving CoAExample Enzyme
Thiolases Cleave thioester bonds, often releasing acetyl-CoA. libretexts.orgβ-ketoacyl-CoA thiolase
Acyl-CoA Synthetases Activate fatty acids by forming a thioester bond with CoA. creative-proteomics.comLong-chain-fatty-acid—CoA ligase
Acyltransferases Transfer acyl groups from CoA to other molecules. libretexts.orgCarnitine palmitoyltransferase I
Dehydrogenases Oxidize acyl-CoA derivatives. nih.govAcyl-CoA dehydrogenase

Roles in Central Carbon Metabolism

Coenzyme A and its derivatives, particularly acetyl-CoA, are at the heart of central carbon metabolism, linking the breakdown of various fuel sources to energy production and biosynthetic pathways. researchgate.netacs.orgresearchgate.net

The process begins when acetyl-CoA, derived from pyruvate (B1213749) oxidation, fatty acid breakdown, or amino acid catabolism, condenses with the four-carbon molecule oxaloacetate. psu.edubritannica.com This reaction, catalyzed by citrate (B86180) synthase, forms the six-carbon molecule citrate and releases Coenzyme A (CoASH), which can then participate in other reactions. researchgate.netlongdom.org

Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoASH

Another key TCA cycle intermediate involving Coenzyme A is succinyl-CoA. imrpress.combritannica.com It is formed from the oxidative decarboxylation of α-ketoglutarate by the α-ketoglutarate dehydrogenase complex, a reaction analogous to the conversion of pyruvate to acetyl-CoA. britannica.com Succinyl-CoA is a high-energy compound, and the cleavage of its thioester bond is coupled to the synthesis of GTP (or ATP) in a substrate-level phosphorylation step. britannica.com

TCA Cycle StepEnzymeSubstrate(s)Product(s)Role of CoA
Entry Point Citrate synthaseAcetyl-CoA, OxaloacetateCitrate, CoA-SHDelivers the acetyl group for oxidation. longdom.org
Step 4 α-ketoglutarate dehydrogenase complexα-ketoglutarate, NAD+, CoA-SHSuccinyl-CoA, NADH, CO₂Forms a high-energy thioester bond. britannica.com
Step 5 Succinyl-CoA synthetaseSuccinyl-CoA, GDP/ADP, PiSuccinate, GTP/ATP, CoA-SHCoA is released, driving substrate-level phosphorylation. britannica.com

The link between glycolysis and the TCA cycle is the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgjackwestin.com This irreversible reaction occurs in the mitochondrial matrix and is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex that requires five coenzymes, including Coenzyme A. lumenlearning.comwikipedia.org

Decarboxylation: A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide. lumenlearning.comlibretexts.org

Oxidation: The remaining two-carbon fragment is oxidized to an acetyl group, with the electrons being transferred to NAD+ to form NADH. psu.edulumenlearning.com

Transfer to CoA: The acetyl group is then transferred to the thiol group of Coenzyme A, forming the high-energy thioester bond of acetyl-CoA. psu.edulumenlearning.comlibretexts.org

This reaction is a critical regulatory point in metabolism. The resulting acetyl-CoA can then enter the TCA cycle for complete oxidation to generate energy or be used as a building block for fatty acid synthesis in the cytosol. wikipedia.orgjackwestin.com

Lipid Metabolism and Coenzyme A (trilithium)

Coenzyme A is indispensable for lipid metabolism, playing central roles in both the synthesis of fatty acids (anabolism) and their breakdown for energy (catabolism). atamanchemicals.comimrpress.comimrpress.com

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This pathway primarily occurs in the cytoplasm. atamanchemicals.com

The key steps involving Coenzyme A derivatives are:

Precursor Supply: Acetyl-CoA, primarily generated in the mitochondria from pyruvate oxidation, is transported to the cytoplasm in the form of citrate. There, it is cleaved by ATP citrate lyase to regenerate cytosolic acetyl-CoA. wikipedia.org

Committed Step: The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). imrpress.comimrpress.comwikipedia.orgReaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Elongation: Malonyl-CoA serves as the two-carbon donor for the growing fatty acid chain. In a series of reactions catalyzed by the fatty acid synthase (FAS) complex, the malonyl group (from malonyl-CoA) is added to a primer (acetyl-CoA for the first round), with the release of CO₂. The growing chain remains attached to an acyl carrier protein (ACP), which itself contains a phosphopantetheine group derived from Coenzyme A. wikipedia.org

This cycle of condensation, reduction, dehydration, and another reduction repeats until a long-chain fatty acid, typically palmitic acid (a 16-carbon saturated fatty acid), is formed. imrpress.com

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, NADH, and FADH₂. wikipedia.orgwikipedia.org

The process requires the following steps involving Coenzyme A:

Activation: Before oxidation can begin, fatty acids in the cytosol must be activated. This is achieved by attaching them to Coenzyme A in a reaction catalyzed by fatty acyl-CoA synthetase (also known as thiokinase). This reaction consumes the equivalent of two ATP molecules and forms a fatty acyl-CoA. creative-proteomics.comlibretexts.orgaocs.org

Transport: The resulting fatty acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle. libretexts.orgwikipedia.org

Cyclic Oxidation: Once inside the matrix, the fatty acyl-CoA undergoes a four-step cycle, with each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. nih.govwikipedia.org The four enzymes involved are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. libretexts.orgaocs.orgnih.gov The final step, catalyzed by thiolase, cleaves the bond between the alpha and beta carbons by adding a new Coenzyme A molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.orgnih.gov

This process repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the TCA cycle to generate large amounts of ATP. atamanchemicals.comwikipedia.org

Beta-Oxidation StageKey Molecule(s)LocationFunction of CoA
Activation Fatty Acid, Coenzyme A, ATPCytosolForms fatty acyl-CoA, activating the fatty acid for metabolism. libretexts.org
Transport Fatty acyl-CoA, CarnitineMitochondrial MembranesAcyl group is transferred from CoA to carnitine and back to CoA. wikipedia.org
Oxidation Cycle Fatty acyl-CoA, FAD, NAD+, Coenzyme AMitochondrial MatrixServes as the anchor for the fatty acid chain and is used in the final thiolytic cleavage step to release acetyl-CoA. nih.govwikipedia.org

Cholesterol Synthesis and HMG-Coenzyme A (trilithium) Metabolism

Coenzyme A (CoA) is central to the biosynthesis of cholesterol through its derivative, 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA). mdpi.comwikipedia.org The synthesis of cholesterol begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (ACAT). mdpi.com Subsequently, HMG-CoA synthase catalyzes the reaction of acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA. mdpi.com

HMG-CoA stands at a critical metabolic juncture, serving as a precursor for both cholesterol and ketone bodies. nih.gov In the context of cholesterol synthesis, the enzyme HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonic acid. wikipedia.orgnih.govtandfonline.com This reaction is the committed and rate-limiting step in the mevalonate (B85504) pathway, which ultimately leads to the production of cholesterol and other isoprenoids. wikipedia.orgnih.gov The paramount importance of this step is underscored by the fact that HMG-CoA reductase is the primary target for statins, a class of cholesterol-lowering drugs. mdpi.comwikipedia.orgnih.gov By competitively inhibiting this enzyme, statins effectively reduce the synthesis of cholesterol in the liver, which in turn leads to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the plasma. ahajournals.org

The regulation of HMG-CoA reductase is a complex process, occurring at transcriptional, translational, and post-translational levels to maintain cholesterol homeostasis. nih.govtandfonline.com This intricate regulatory network ensures that the body can produce sufficient cholesterol for its needs while preventing its overaccumulation. tandfonline.com

Table 1: Key Enzymes in HMG-CoA Metabolism for Cholesterol Synthesis

Enzyme Reactants Product Metabolic Pathway Function
Acetyl-CoA acetyltransferase (ACAT) 2 Acetyl-CoA Acetoacetyl-CoA + CoA Cholesterol Synthesis Initiates the cholesterol synthesis pathway. mdpi.com
HMG-CoA synthase Acetoacetyl-CoA + Acetyl-CoA HMG-CoA + CoA Cholesterol Synthesis Forms the key intermediate HMG-CoA. mdpi.com

Carbohydrate Metabolism Intersections with Coenzyme A (trilithium) Pathways

Coenzyme A provides a crucial link between carbohydrate metabolism and other central metabolic pathways, most notably the citric acid cycle and fatty acid synthesis. fiveable.mebritannica.com The primary intersection point is the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex located in the mitochondrial matrix. mhmedical.comwikipedia.orgwikipedia.org

Pyruvate + NAD+ + CoA → Acetyl-CoA + NADH + H+ + CO2 ditki.com

This conversion is a critical regulatory point in metabolism. wikipedia.org When cellular energy levels are high, as indicated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, the PDC is inhibited. wikipedia.org Conversely, when energy demand is high, the complex is activated. This ensures that the carbon atoms from glucose are directed towards complete oxidation in the citric acid cycle for energy production when needed. mhmedical.com

Acetyl-CoA, formed from pyruvate, can then enter the citric acid cycle to be oxidized for ATP production or, when energy is plentiful, can be transported to the cytosol to serve as the building block for fatty acid synthesis. fiveable.mewikipedia.org This dual fate of acetyl-CoA highlights the central role of Coenzyme A in integrating carbohydrate and lipid metabolism. fiveable.me

Table 2: Role of Coenzyme A in Linking Glycolysis and the Citric Acid Cycle

Process Starting Metabolite Key Enzyme/Complex Coenzyme A Role End Product Metabolic Significance
Glycolysis Glucose - Not directly involved Pyruvate Initial breakdown of glucose in the cytoplasm.
Pyruvate Decarboxylation Pyruvate Pyruvate Dehydrogenase Complex (PDC) Substrate Acetyl-CoA Links glycolysis to the citric acid cycle. wikipedia.org

Amino Acid Metabolism and Coenzyme A (trilithium)-Dependent Reactions

Coenzyme A is indispensable for the catabolism of several amino acids, particularly the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. cocukmetabolizma.commdpi.com The breakdown of these essential amino acids involves a series of enzymatic reactions that ultimately convert them into intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle. researchgate.net

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group. researchgate.netmdpi.com This is followed by an irreversible oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs), a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.commdpi.com The BCKDH complex covalently attaches Coenzyme A to the oxidized BCKA, forming the corresponding acyl-CoA derivative. mdpi.com

The subsequent metabolic pathways for each BCAA diverge, but all involve Coenzyme A thioesters. cocukmetabolizma.com For instance:

The breakdown of leucine yields acetyl-CoA and acetoacetate (B1235776). mdpi.com

The catabolism of isoleucine produces acetyl-CoA and propionyl-CoA (which can be converted to succinyl-CoA). cocukmetabolizma.com

The degradation of valine leads to the formation of propionyl-CoA. cocukmetabolizma.com

These Coenzyme A-activated intermediates can then be used for energy production through the citric acid cycle or serve as precursors for gluconeogenesis or ketogenesis. mdpi.com

Ketone Body Metabolism and Coenzyme A (trilithium)

Coenzyme A is a key player in ketogenesis, the metabolic process that produces ketone bodies as an alternative energy source, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.orgwikipedia.org This process occurs primarily in the mitochondria of liver cells. nih.gov

Ketogenesis is initiated by the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.gov HMG-CoA synthase then combines acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA. nih.gov This HMG-CoA is the same intermediate found in cholesterol synthesis, but its fate is determined by the cellular location and metabolic state. In the mitochondria, HMG-CoA lyase cleaves HMG-CoA into acetoacetate (a primary ketone body) and acetyl-CoA. nih.govmhmedical.com Acetoacetate can then be reduced to another ketone body, β-hydroxybutyrate, or spontaneously decarboxylate to form acetone. wikipedia.orgnih.gov

The liver produces ketone bodies but cannot utilize them for energy because it lacks the necessary enzyme, β-ketoacyl-CoA transferase. nih.gov Instead, ketone bodies are transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle. wikipedia.orglecturio.com In these tissues, ketone bodies are converted back to acetyl-CoA, which can then enter the citric acid cycle to generate ATP. wikipedia.orglecturio.com This process allows the body to utilize energy stored in fatty acids when glucose availability is limited. lecturio.com

Table 3: Coenzyme A's Role in Ketogenesis

Step Enzyme Substrates Products Significance
1 Thiolase 2 Acetyl-CoA Acetoacetyl-CoA + CoA First step in ketone body synthesis. nih.gov
2 HMG-CoA synthase Acetoacetyl-CoA + Acetyl-CoA HMG-CoA + CoA Formation of the key intermediate HMG-CoA. nih.gov

Coenzyme A (trilithium) in Xenobiotic and Bile Acid Metabolism

Coenzyme A plays a significant role in the metabolism and detoxification of both endogenous compounds, such as bile acids, and foreign substances (xenobiotics). nih.govencyclopedia.pub

Bile Acid Metabolism:

Bile acids are synthesized in the liver from cholesterol and are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. oup.com Before being secreted into the bile, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine. oup.comreactome.org This conjugation process involves the activation of the bile acid by Coenzyme A. nih.gov

The reaction is a two-step process. First, a bile acid is converted to its corresponding bile acid-CoA thioester. nih.govhmdb.ca Then, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the bile acid from CoA to either glycine or taurine, forming the conjugated bile salt and releasing free Coenzyme A. reactome.orgnih.gov This conjugation increases the water solubility of bile acids, enhancing their function as detergents in the intestine. oup.comhmdb.ca

Xenobiotic Metabolism:

Certain xenobiotic compounds that contain a carboxylic acid group can be metabolized through a pathway involving Coenzyme A. acs.org Similar to bile acids, these xenobiotic carboxylic acids can be activated by forming a thioester linkage with Coenzyme A. acs.org This activation is typically catalyzed by acyl-CoA synthetases. acs.org

Once formed, the xenobiotic-CoA conjugate can undergo several metabolic fates. It can be conjugated with amino acids, such as glycine or taurine, in a reaction analogous to bile acid conjugation. acs.org These xenobiotic-CoA intermediates can also potentially interfere with endogenous lipid metabolism by competing with fatty acids for the same enzyme systems. acs.org The formation of these CoA adducts is a critical step in the biotransformation and subsequent elimination of certain foreign compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Coenzyme A (trilithium)
Acetyl-CoA
Acetoacetyl-CoA
HMG-CoA (3-hydroxy-3-methylglutaryl-Coenzyme A)
Mevalonic acid
Cholesterol
Pyruvate
Thiamine pyrophosphate (TPP)
Lipoic acid
FAD (Flavin adenine (B156593) dinucleotide)
NAD+ (Nicotinamide adenine dinucleotide)
NADH
ATP (Adenosine triphosphate)
ADP (Adenosine diphosphate)
Leucine
Isoleucine
Valine
Succinyl-CoA
Propionyl-CoA
Acetoacetate
β-hydroxybutyrate
Acetone
Glycine
Taurine
Bile acids

Cellular and Subcellular Dynamics of Coenzyme a Trilithium

Compartmentalization of Coenzyme A (trilithium) and Its Derivatives

The distribution of Coenzyme A within a cell is not uniform. Instead, distinct pools of CoA and its thioester derivatives, such as acetyl-CoA, are maintained within different subcellular compartments, including the mitochondria, cytosol, peroxisomes, and even the nucleus. nih.govfaseb.org This separation is crucial for regulating metabolic pathways. faseb.org The membranes of these organelles are generally impermeable to CoA and its derivatives, necessitating specific transport systems to move the cofactor or its precursors between compartments. plos.orgresearchgate.net

The concentration of CoA varies significantly between these compartments. Mitochondria and peroxisomes harbor high concentrations, in the range of 2–5 mM and 0.7 mM, respectively. portlandpress.com In contrast, the cytosol and nucleus have considerably lower levels, estimated to be between 0.05 and 0.14 mM. portlandpress.com This differential distribution reflects the diverse and intensive CoA-dependent activities occurring within each organelle.

Mitochondrial Pools and Transport of Coenzyme A (trilithium)

The mitochondrial matrix is a major hub of CoA-dependent reactions, including the Krebs cycle and fatty acid β-oxidation. wikipedia.orgsigmaaldrich.com Consequently, it maintains a substantial pool of CoA. nih.gov Since CoA is synthesized in the cytosol, its transport into the mitochondria is essential. nih.gov This transport is primarily mediated by specific carrier proteins embedded in the inner mitochondrial membrane. nih.govnih.gov In humans, the protein SLC25A42 has been identified as a key mitochondrial transporter for CoA. nih.govuniprot.orgebi.ac.uk It functions through a counter-exchange mechanism, importing CoA into the matrix in exchange for intramitochondrial (deoxy)adenine nucleotides and adenosine (B11128) 3',5'-diphosphate. nih.govnih.gov

The transport of acetyl groups into the mitochondria for the Krebs cycle can also occur indirectly via the carnitine shuttle. In this process, cytosolic acetyl-CoA is converted to acetylcarnitine, which is then transported across the mitochondrial membrane and reconverted to acetyl-CoA. asm.org

Cytosolic Pools and Transport of Coenzyme A (trilithium)

The cytosol maintains its own distinct pool of CoA, which is essential for critical anabolic processes such as fatty acid synthesis. wikipedia.orgsigmaaldrich.com The regulation of this pool is tightly linked to the cell's nutritional state. For instance, when glucose is abundant, CoA is utilized in the cytosol for the synthesis of fatty acids. wikipedia.org Conversely, during periods of starvation, CoA is involved in the transport of fatty acids from the cytosol to the mitochondria for oxidation and energy production. wikipedia.org

While direct transport of CoA across the mitochondrial membrane is primarily inward, the transfer of acetyl units from the mitochondria to the cytosol can occur. One proposed mechanism involves the mitochondrial enzyme Ach1, which can convert mitochondrial acetyl-CoA into acetate (B1210297). oup.com This acetate can then cross the mitochondrial membranes and be converted back to acetyl-CoA in the cytosol by acetyl-CoA synthetase. oup.com Additionally, citrate (B86180) produced in the mitochondrial matrix from acetyl-CoA can be transported to the cytosol and then cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA. embopress.org

Peroxisomal and Nuclear Localization of Coenzyme A (trilithium)

Peroxisomes are another key site of CoA-dependent metabolism, particularly the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. frontiersin.orgmdpi.com Similar to mitochondria, peroxisomes have a dedicated pool of CoA and require transporters to import it from the cytosol. nih.govmdpi.com The protein SLC25A17 (also known as PMP34) has been identified as a peroxisomal CoA transporter. researchgate.net Inside the peroxisomes, CoA is crucial for the thiolytic cleavage step of β-oxidation. mdpi.com The resulting acetyl-CoA and shortened acyl-CoAs can then be exported to the mitochondria for further metabolism, often via the carnitine shuttle. mdpi.com

A distinct pool of acetyl-CoA also exists within the nucleus, where it can equilibrate with the cytosolic pool through nuclear pores. nih.gov This nuclear acetyl-CoA serves as the acetyl donor for the post-translational modification of proteins, most notably the acetylation of histones, which plays a crucial role in the regulation of gene expression. nih.govfaseb.org

Transport Mechanisms of Coenzyme A (trilithium) and Its Precursors Across Membranes

The transport of CoA and its precursors across the impermeable membranes of organelles is a highly regulated process mediated by specific transporter proteins. This ensures that each compartment has the necessary supply of this essential cofactor for its specific metabolic functions.

SLC25A Family Transporters in Coenzyme A (trilithium) Shuttle

The Solute Carrier Family 25 (SLC25) is a large group of transport proteins primarily located in the inner mitochondrial membrane, responsible for the transport of a wide variety of metabolites, nucleotides, and cofactors. nih.govphysiology.orgbamsjournal.com

A key member of this family, SLC25A42 , has been definitively identified as the primary mitochondrial CoA transporter in humans. nih.govuniprot.orgebi.ac.uk It facilitates the import of CoA into the mitochondrial matrix in a strict counter-exchange for intramitochondrial molecules such as adenosine 3',5'-diphosphate (PAP), ADP, and other (deoxy)adenine nucleotides. nih.govnih.gov This antiport mechanism ensures the maintenance of the adenine (B156593) nucleotide pool within the mitochondria while supplying the necessary CoA.

Another member, SLC25A17 , functions as a CoA transporter in peroxisomes. researchgate.net It is believed to transport free CoA, as well as FAD and NAD+, into the peroxisomal matrix in exchange for intraperoxisomally produced PAP, FMN, and AMP. researchgate.net This transport is vital for processes like the β-oxidation of very-long-chain fatty acids that occur within peroxisomes. researchgate.net

The table below summarizes the key transporters involved in CoA compartmentalization.

TransporterOrganelleFunction
SLC25A42 MitochondriaImports CoA in exchange for (deoxy)adenine nucleotides and adenosine 3',5'-diphosphate. nih.govnih.govuniprot.org
SLC25A17 PeroxisomesTransports CoA, FAD, and NAD+ into the peroxisome in exchange for PAP, FMN, and AMP. researchgate.net
Carnitine Shuttle Mitochondria/ PeroxisomesIndirectly transports acetyl groups as acetylcarnitine. asm.orgmdpi.com

Dynamic Regulation of Subcellular Coenzyme A (trilithium) Concentrations

The concentrations of CoA and its thioesters within each subcellular compartment are not static but are dynamically regulated to meet the cell's changing metabolic demands. nih.gov This regulation occurs at multiple levels, including the synthesis and degradation of CoA, the activity of transport proteins, and the interconversion between CoA and its thioester derivatives. portlandpress.com

The nutritional state of the cell is a major factor influencing subcellular CoA levels. nih.gov For example, in the liver, the switch between the fed and fasted states involves coordinated and opposing regulation of extracellular and intracellular CoA degradation pathways to adjust the total intracellular CoA levels. nih.govnih.gov During fasting, there is an increased need for fatty acid oxidation in the mitochondria, leading to changes in the mitochondrial CoA pool.

Intracellular degradation of CoA is carried out by specific Nudix (nucleoside diphosphate-linked moiety-X) hydrolases located in the mitochondria and peroxisomes. nih.gov These enzymes can also act on acyl-CoAs and are key in regulating the size of subcellular CoA pools and the rates of CoA-dependent metabolic reactions. nih.gov

Furthermore, the activity of the key enzymes in the CoA biosynthetic pathway, particularly pantothenate kinase (PANK), is subject to feedback inhibition by CoA and its thioesters, primarily acetyl-CoA. portlandpress.comresearchgate.net The different isoforms of PANK have distinct subcellular localizations and regulatory properties, allowing for fine-tuned control of CoA levels in various compartments. portlandpress.com

Coenzyme a Trilithium in Post Translational Modifications and Epigenetics

Protein CoAlation: Mechanisms and Research Methodologies

Protein CoAlation is a recently discovered post-translational modification involving the covalent attachment of Coenzyme A to cysteine residues of proteins via a disulfide bond. This modification has emerged as a significant mechanism in redox signaling and cellular protection against oxidative stress.

The fundamental mechanism of protein CoAlation involves the formation of a mixed disulfide bond between the thiol group (-SH) of a cysteine residue on a target protein and the thiol group of Coenzyme A. This process, termed S-thiolation, results in the addition of the relatively large and negatively charged CoA molecule to the protein. This covalent modification can significantly alter the protein's structure, charge, and function. Studies have shown that protein CoAlation is a reversible process, indicating its role in dynamic cellular regulation. The reversibility of this modification suggests the existence of specific cellular machinery for both adding and removing CoA from proteins, allowing for a controlled response to cellular signals and environmental stressors.

Under conditions of oxidative or metabolic stress, the levels of CoAlated proteins have been observed to increase significantly in both mammalian and bacterial cells. This suggests that CoAlation serves as a protective mechanism for cysteine residues, which are susceptible to irreversible oxidation under such conditions. By forming a reversible disulfide bond with CoA, the cysteine thiol is shielded from further oxidation to sulfinic or sulfonic acid, which would result in a permanent loss of protein function.

Protein CoAlation can occur through both non-enzymatic and potentially enzymatic pathways.

Non-Enzymatic CoAlation: Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine thiols to form sulfenic acids (-SOH). These activated intermediates can then react with the thiol group of Coenzyme A to form a disulfide bond. Another non-enzymatic mechanism involves thiol-disulfide exchange reactions, where an existing disulfide bond on a protein can be attacked by the thiol of CoA, resulting in the CoAlation of one of the original cysteine residues. Efficient protein CoAlation has been demonstrated in vitro through non-enzymatic mechanisms.

Enzymatic CoAlation: While non-enzymatic processes are evident, there is speculation that the conjugation of CoA to protein thiols could be facilitated by enzymes, similar to the action of glutathione (B108866) S-transferases in protein glutathionylation. However, specific enzymes that catalyze protein CoAlation have yet to be definitively identified. The existence of enzymatic de-CoAlation, the removal of CoA from proteins, has been suggested by preliminary studies, which would further support the role of CoAlation as a regulated cellular process.

The identification and study of CoAlated proteins have been significantly advanced by the development of specific research methodologies. A key tool in this research is the use of monoclonal antibodies that specifically recognize Coenzyme A. These anti-CoA antibodies allow for the detection and immunoprecipitation of CoAlated proteins from cell and tissue lysates.

Mass Spectrometry: Following enrichment using anti-CoA antibodies, mass spectrometry (MS) has become an indispensable technique for identifying the specific proteins that are CoAlated and for mapping the precise cysteine residues that are modified. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches enable the sequencing of peptides and the identification of the mass shift corresponding to the addition of CoA. To date, over 2,000 CoAlated proteins have been identified in bacteria and mammalian cells under various stress conditions. nih.gov

Functional Characterization: Once a protein is identified as being CoAlated, various functional assays are employed to understand the consequences of this modification. These assays often involve comparing the activity of the unmodified protein with its CoAlated counterpart, which can be generated in vitro. Functional studies have revealed that CoAlation can modulate the enzymatic activity of proteins, either by inhibiting or, in some cases, activating them. For example, the CoAlation of several metabolic and signaling proteins, including aconitase and creatine (B1669601) kinase, has been shown to inhibit their enzymatic activities. nih.gov

Table 1: Examples of CoAlated Proteins and their Functional Consequences

Protein Site of CoAlation Functional Effect of CoAlation
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Catalytic Cysteine Inhibition of enzymatic activity; Protection from overoxidation nih.govnih.gov
Aconitase Cysteine in the active site Inhibition of enzymatic activity nih.gov
Creatine Kinase (CK) Cysteine residue Inhibition of enzymatic activity nih.gov
Pyruvate (B1213749) Dehydrogenase Kinase 2 (PDK2) Cysteine residue Inhibition of enzymatic activity nih.gov
Aurora A Kinase Cysteine residue Inhibition of kinase activity nih.gov
Metastasis suppressor protein NME1 Cysteine residue Inhibition of enzymatic activity nih.gov

Protein Acetylation Mediated by Acetyl-Coenzyme A (trilithium)

Protein acetylation is a widespread post-translational modification that plays a crucial role in regulating a vast number of cellular processes. This modification involves the transfer of an acetyl group from the donor molecule, Acetyl-Coenzyme A, to a lysine (B10760008) residue on a target protein. This process is catalyzed by enzymes known as lysine acetyltransferases (KATs), formerly referred to as histone acetyltransferases (HATs).

One of the most well-characterized roles of protein acetylation is in the regulation of gene expression through the modification of histone proteins. Histones are the primary protein components of chromatin, the complex of DNA and protein that makes up chromosomes. The N-terminal tails of histone proteins are rich in lysine residues and are subject to a variety of post-translational modifications, including acetylation.

The acetylation of lysine residues on histone tails neutralizes their positive charge. Since DNA is negatively charged due to its phosphate (B84403) backbone, this charge neutralization weakens the electrostatic interaction between the histones and DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity as it allows transcription factors and RNA polymerase greater access to the DNA. wikipedia.org Conversely, the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge on the lysines, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org The dynamic interplay between KATs and HDACs, therefore, acts as a critical switch for controlling gene expression. wikipedia.org

Table 2: Major Histone Acetylation Sites and Their Associated Functions

Histone Acetylation Site Associated Function
H3 K9, K14, K18, K23, K27 Transcriptional activation; associated with active promoters and enhancers abcam.comcusabio.com
H4 K5, K8, K12, K16 Transcriptional activation; involved in histone deposition and chromatin assembly cusabio.com
H2A K5, K9 Transcriptional activation cusabio.com
H2B K5, K12, K15, K16, K20 Transcriptional elongation and activation cusabio.com

While initially discovered and extensively studied in the context of histones, it is now clear that lysine acetylation is a widespread modification that affects a vast number of non-histone proteins located in the nucleus, cytoplasm, and mitochondria. Proteomic studies have identified thousands of acetylated proteins, highlighting the broad impact of this modification on cellular function. wikipedia.org

The acetylation of non-histone proteins can have a variety of functional consequences, including:

Alteration of Enzymatic Activity: Acetylation can directly modulate the catalytic activity of enzymes. For some enzymes, acetylation of a lysine residue in or near the active site can inhibit its function, while for others, it can lead to activation.

Regulation of Protein Stability: Acetylation can influence the stability of a protein by either protecting it from or targeting it for degradation through the ubiquitin-proteasome system.

Modulation of Protein-Protein Interactions: The addition of an acetyl group can create or block binding sites for other proteins, thereby regulating the formation of protein complexes.

Control of Subcellular Localization: Acetylation can affect the localization of a protein within the cell by influencing its interaction with transport machinery.

Table 3: Examples of Non-Histone Proteins Regulated by Acetylation

Protein Function Consequence of Acetylation
p53 Tumor suppressor Increased DNA binding and transcriptional activity nih.gov
Tubulin Cytoskeletal protein Affects microtubule stability and function wikipedia.org
NF-κB Transcription factor Modulation of transcriptional activity nih.gov
Importin-α Nuclear import receptor Promotes interaction with importin-β, affecting nuclear transport nih.gov
Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase Metabolic enzyme Increased catalytic activity nih.gov

Acetyltransferases and Deacetylases in Coenzyme A (trilithium)-Dependent Acetylation

Protein acetylation is a pivotal post-translational modification where an acetyl group from acetyl-coenzyme A (acetyl-CoA) is transferred to a polypeptide chain. cd-biosciences.com This process is central to epigenetic regulation, particularly through the modification of histones. wikipedia.org The level of histone acetylation is dynamically controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). oup.combiomodal.com

Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on histone tails. oup.comnih.govrsc.org This reaction neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histone tail and the negatively charged DNA backbone. wikipedia.orgbiomodal.com Consequently, the chromatin structure becomes more relaxed or "open," making the DNA more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. oup.combiomodal.com HATs are typically found in large multi-protein complexes and are recruited to specific gene promoters through interactions with sequence-specific transcription factors. nih.gov

HATs can be broadly classified into two main types based on their subcellular localization. oup.com Type A HATs are located in the nucleus and are responsible for acetylating histones within the chromatin context, directly influencing gene expression. oup.comnih.gov Type B HATs are found in the cytoplasm and acetylate newly synthesized histones before they are assembled into nucleosomes. oup.comnih.gov There are several families of HATs, including the GNAT, MYST, and CBP/p300 families, all of which contain a conserved catalytic domain. rsc.org

Conversely, histone deacetylases (HDACs) catalyze the reverse reaction, removing acetyl groups from lysine residues on histones and other proteins. cd-biosciences.comnih.gov This restores the positive charge on the lysine, leading to a more compact chromatin structure and transcriptional repression. oup.com Like HATs, HDACs also function within large complexes and are recruited to specific genomic loci. nih.gov HDACs are grouped into different classes. Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins (SIRTs), are dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov

The activity of these enzymes is tightly regulated, and the availability of acetyl-CoA, the acetyl donor molecule derived from Coenzyme A, is a critical factor. nih.gov Because acetyl-CoA is a central metabolite linking glycolysis, the citric acid cycle, and fatty acid metabolism, its cellular concentration reflects the metabolic state of the cell. oup.com Fluctuations in the nucleocytosolic pool of acetyl-CoA can directly impact the activity of HATs, thereby linking cellular metabolism directly to histone acetylation and epigenetic regulation of gene expression. nih.govnih.gov

Enzyme ClassFunctionCofactorCellular Location
Histone Acetyltransferases (HATs) Adds acetyl group to lysine residuesAcetyl-CoANucleus (Type A), Cytoplasm (Type B)
Histone Deacetylases (HDACs) Class I, II, IV Removes acetyl group from lysine residuesZn2+Varies
Sirtuins (HDACs Class III) Removes acetyl group from lysine residuesNAD+Varies (Nucleus, Cytoplasm, Mitochondria)

Other Acylations (e.g., Malonylation, Succinylation) Involving Coenzyme A (trilithium) Derivatives

Beyond acetylation, Coenzyme A derivatives serve as donors for a variety of other protein acylation modifications, which are increasingly recognized as important post-translational modifications (PTMs) in regulating protein function and cellular processes. imrpress.com These modifications involve the transfer of different acyl groups from their respective acyl-CoA thioesters to lysine residues on proteins, including histones. imrpress.comresearchgate.net Among these are malonylation and succinylation, which, like acetylation, can alter the charge and structure of proteins. researchgate.net

Malonylation is a PTM where a malonyl group is transferred from malonyl-CoA to a lysine residue. imrpress.com Malonyl-CoA is a key metabolite in fatty acid synthesis, formed by the carboxylation of acetyl-CoA. wikipedia.org This modification adds a negatively charged carboxyl group to the lysine side chain, inducing a more significant change in charge compared to acetylation. imrpress.com The enzymes responsible for adding and removing this mark are still under active investigation, though some sirtuins, such as SIRT5, have been shown to possess demalonylase activity. researchgate.net

Succinylation involves the transfer of a succinyl group from succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, to a lysine residue. imrpress.comnih.gov Similar to malonylation, succinylation introduces a larger, negatively charged moiety onto the lysine residue, which can have profound effects on protein structure and function. researchgate.net This modification has been identified on numerous proteins, particularly in the mitochondria where succinyl-CoA concentrations are high. researchgate.net The sirtuin SIRT5 has been identified as a major lysine desuccinylase in mammalian cells. researchgate.net

The deposition of these acyl groups can occur enzymatically or non-enzymatically, especially in environments with high concentrations of the corresponding acyl-CoA, such as the mitochondria. nih.govresearchgate.net Studies have shown that proteins with CoA-binding sites are more likely to be acylated, suggesting that the local concentration of acyl-CoA molecules can drive the modification of nearby lysine residues. nih.govresearchgate.netcore.ac.ukescholarship.org

These diverse acylations expand the regulatory landscape beyond acetylation, creating a complex code of PTMs that can fine-tune protein function. imrpress.com The type and extent of acylation are directly linked to the availability of specific acyl-CoA molecules, which in turn is dictated by the cell's metabolic state. biologists.com For instance, the levels of malonyl-CoA are linked to fatty acid metabolism, while succinyl-CoA levels are tied to the TCA cycle. imrpress.comresearchgate.net Therefore, these modifications provide a direct mechanism for cellular metabolic pathways to signal to and regulate the proteome. imrpress.com

ModificationAcyl-CoA DonorChange in Lysine ChargeKey "Eraser" EnzymeMetabolic Link
Acetylation Acetyl-CoANeutralization of positive chargeHDACs, SirtuinsCentral Metabolism
Malonylation Malonyl-CoAAddition of a negative chargeSIRT5Fatty Acid Synthesis
Succinylation Succinyl-CoAAddition of a negative chargeSIRT5TCA Cycle

Interplay Between Coenzyme A (trilithium) Status and Epigenetic Regulation

The status of the cellular Coenzyme A pool and its derivatives is intrinsically linked to the epigenetic landscape, acting as a crucial interface between metabolism and gene regulation. oup.com Cellular metabolism produces the key metabolites that serve as substrates and cofactors for epigenetic modifying enzymes. oup.com Acetyl-CoA, derived from Coenzyme A, is a primary example, serving as the sole acetyl donor for histone acetyltransferases (HATs). nih.govoup.com Consequently, the availability of acetyl-CoA directly influences the level of histone acetylation, a hallmark of active chromatin and gene expression. oup.comresearchgate.net

The interplay extends beyond acetylation. The cellular pools of other acyl-CoAs, such as malonyl-CoA and succinyl-CoA, also fluctuate with metabolic activity and serve as donors for other histone modifications. imrpress.comresearchgate.net These modifications add further layers of regulatory complexity, with each type of acylation potentially having distinct functional consequences. imrpress.com The enzymes that remove these marks, particularly the sirtuins, are also linked to metabolism as their activity is often dependent on metabolites like NAD+. nih.gov

This metabolic-epigenetic crosstalk is fundamental for cellular homeostasis, development, and response to environmental cues. nih.gov For example, metabolic reprogramming, a characteristic of many physiological and pathological processes like cancer and immune cell activation, leads to significant alterations in the concentrations of metabolites like acetyl-CoA. frontiersin.orgnih.gov These metabolic shifts can drive widespread changes in the epigenetic landscape, contributing to the altered gene expression profiles that define these cellular states. researchgate.netnih.gov The epigenome, therefore, acts as a sensor for the metabolic network, allowing cells to adapt their transcriptional programs in response to their metabolic status, which is heavily influenced by the availability and utilization of Coenzyme A and its derivatives. nih.gov

Metabolic StateKey Metabolite LevelsImpact on Epigenetic EnzymesConsequence for Chromatin
High Glucose/Nutrient AvailabilityIncreased Acetyl-CoAIncreased HAT activityGlobal increase in histone acetylation, open chromatin
Calorie Restriction/Low EnergyDecreased Acetyl-CoADecreased HAT activity / Increased Sirtuin activityGlobal decrease in histone acetylation, compact chromatin
Active Fatty Acid SynthesisIncreased Malonyl-CoAPotential for increased protein malonylationAltered protein function and gene regulation
Active TCA CycleIncreased Succinyl-CoAPotential for increased protein succinylationAltered protein function and gene regulation

Coenzyme a Trilithium As a Signaling Molecule

Extracellular Signaling Roles of Coenzyme A (trilithium) and Derivatives

While Coenzyme A is predominantly an intracellular molecule, it and its precursors can be found in the extracellular space where they may play a role in cell-to-cell signaling. Extracellular CoA can be degraded by ectonucleotide pyrophosphatases (ENPPs) into more stable molecules like 4'-phosphopantetheine (B1211885). nih.govwikipedia.org These breakdown products can then be taken up by cells and utilized for intracellular CoA synthesis. wikipedia.org The signaling roles of extracellular CoA are often indirect, mediated by its degradation products. For instance, the adenosine (B11128) diphosphate (B83284) (ADP) moiety of CoA can interact with P2Y purinergic receptors, which are G-protein coupled receptors involved in a multitude of physiological processes, including platelet aggregation and neurotransmission. researchgate.netnih.gov

Research has suggested that extracellular CoA can act as a competitive inhibitor of platelet aggregation, potentially by interacting with P2Y receptors. researchgate.net This indicates a possible role in modulating thrombosis and maintaining vascular homeostasis. The degradation of extracellular CoA and the subsequent uptake of its components highlight a mechanism for intercellular communication and nutrient sharing. nih.gov

Intracellular Signaling Functions of Coenzyme A (trilithium) and Thioesters

Internally, Coenzyme A and its thioester derivatives, most notably acetyl-CoA, are pivotal signaling molecules that reflect the metabolic state of the cell. nih.govnih.gov These molecules participate in key post-translational modifications that regulate protein function and gene expression.

Protein Acetylation: Acetyl-CoA is the sole acetyl group donor for the Nε-lysine acetylation of proteins, a widespread post-translational modification. nih.govnih.gov Histone acetylation, a key epigenetic modification that influences chromatin structure and gene accessibility, is directly dependent on the availability of nuclear acetyl-CoA. nih.gov High levels of acetyl-CoA, indicative of a high energy state, promote histone acetylation and the expression of genes involved in cell growth and proliferation. nih.gov Beyond histones, numerous metabolic enzymes and signaling proteins are also regulated by acetylation, affecting their activity, stability, and localization. nih.gov

Protein CoAlation: A more recently discovered signaling function of CoA is its role in redox regulation through a process termed "protein CoAlation". nih.govportlandpress.com Under conditions of oxidative or metabolic stress, the thiol group of CoA can form a disulfide bond with reactive cysteine residues on cellular proteins. nih.govportlandpress.com This reversible post-translational modification protects proteins from irreversible oxidation and inactivation. nih.gov Over 2000 proteins have been identified as targets for CoAlation in bacteria and mammalian cells, with a significant portion being metabolic enzymes. nih.govmdpi.com This suggests that CoAlation is a widespread mechanism for redox sensing and regulation of metabolism during stress. portlandpress.com

Table 1: Comparison of Intracellular Signaling Functions of Coenzyme A and Acetyl-CoA

Signaling MechanismMoleculeTargetCellular Process Regulated
Protein Acetylation Acetyl-CoALysine (B10760008) residues of histones and other proteinsGene expression, chromatin structure, enzyme activity, cell growth
Protein CoAlation Coenzyme ACysteine residues of proteinsRedox homeostasis, antioxidant response, enzyme activity under stress

Coenzyme A (trilithium) in Metabolic Sensing and Signal Transduction Pathways

The intracellular concentration of Coenzyme A and its acyl-CoA derivatives serves as a critical indicator of the cell's energetic status, thereby functioning as a metabolic sensor. nih.govnih.gov The ratio of acetyl-CoA to free CoA, for example, is a key metric of cellular energy balance. nih.gov This sensing capability allows cells to adapt their metabolic and signaling pathways to changes in nutrient availability.

The subcellular localization of different isoforms of pantothenate kinase (PANK), the first enzyme in CoA biosynthesis, enables these enzymes to act as local sensors of CoA levels and modulate the rate of CoA synthesis to match the metabolic state of the cell. nih.gov For instance, mitochondrial PANK isoforms can respond to the high acetyl-CoA levels within the mitochondria. nih.gov This compartmentalized sensing and regulation ensures metabolic flexibility. nih.gov

Recent research has uncovered a direct link between the phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a central regulator of cell growth and metabolism, and the de novo synthesis of Coenzyme A. harvard.eduludwigcancerresearch.org The PI3K-AKT pathway is frequently hyperactivated in cancer and plays a crucial role in reprogramming cellular metabolism to support proliferation. aacrjournals.orgnih.gov

Studies have shown that PI3K signaling, through the effector kinase AKT, stimulates the synthesis of CoA from its precursor, vitamin B5 (pantothenate). aacrjournals.orgcornell.edu A key mechanism in this regulation involves the phosphorylation of Pantothenate Kinase 4 (PANK4) by AKT. harvard.eduaacrjournals.org PANK4 has been identified as a suppressor of CoA synthesis through its metabolite phosphatase activity. harvard.educornell.edu Phosphorylation of PANK4 by AKT relieves this suppression, leading to increased CoA synthesis. harvard.educornell.edu This regulatory axis ensures that CoA levels are coordinated with the demands of cell growth and proliferation driven by hormones, growth factors, or oncogenic signaling. ludwigcancerresearch.orgcornell.edu Conversely, cellular depletion of CoA has been shown to inhibit PI3K signaling, suggesting a feedback loop. harvard.edu

Table 2: Key Proteins in the PI3K-AKT-CoA Signaling Axis

ProteinFunctionRole in CoA Synthesis
PI3K Generates PIP3, activating AKTUpstream activator of the pathway
AKT Serine/threonine kinasePhosphorylates and inhibits PANK4
PANK4 Suppressor of CoA synthesis (phosphatase activity)Inhibition is relieved by AKT phosphorylation, leading to increased CoA synthesis

Coenzyme A plays a significant role in the cellular response to various stressors, particularly oxidative and metabolic stress. portlandpress.comportlandpress.com The primary mechanism for this is protein CoAlation, where CoA is covalently attached to cysteine residues of proteins. portlandpress.com This modification is induced by oxidizing agents like hydrogen peroxide and diamide, as well as by metabolic stress such as nutrient deprivation. portlandpress.comportlandpress.com

Protein CoAlation serves a protective function by preventing the irreversible overoxidation of protein thiols, thereby preserving protein function. nih.gov Studies have shown that a wide range of cellular proteins, especially metabolic enzymes, are CoAlated in response to stress. portlandpress.combiologists.com For example, in rat liver, protein CoAlation is significantly increased after a 24-hour fast, indicating its role in metabolic adaptation to starvation. portlandpress.comportlandpress.com The pattern of CoAlated proteins can differ from that of glutathionylated proteins, another major redox modification, suggesting distinct roles for these two antioxidant systems. portlandpress.com The reversibility of CoAlation allows for dynamic regulation of protein function in response to fluctuating stress levels. portlandpress.com

Allosteric Regulation of Enzymes by Coenzyme A (trilithium) and Acyl-Coenzyme A (trilithium)

Coenzyme A and its acyl-CoA derivatives are important allosteric regulators of several key metabolic enzymes, providing rapid control over metabolic pathways in response to changes in cellular energy status. wikipedia.orgportlandpress.com

One of the most well-studied examples is the regulation of acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. portlandpress.comnih.gov Long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, are potent negative allosteric effectors of ACC. portlandpress.comnih.gov This feedback inhibition prevents the overproduction of fatty acids. nih.gov Conversely, citrate (B86180), a precursor for cytosolic acetyl-CoA, allosterically activates ACC, promoting its polymerization into an active form. portlandpress.comyoutube.com

Pyruvate (B1213749) dehydrogenase (PDH) , the enzyme complex that links glycolysis to the citric acid cycle, is also subject to allosteric regulation by CoA and its derivatives. wikipedia.orgkhanacademy.org High ratios of acetyl-CoA to free CoA inhibit the PDH complex, signaling that the energy needs of the cell are being met and that further oxidation of pyruvate is not required. wikipedia.org

Furthermore, long-chain fatty acyl-CoA esters have been identified as allosteric activators of AMP-activated protein kinase (AMPK) , a central energy sensor in the cell. nih.gov This activation of AMPK by acyl-CoAs promotes fatty acid oxidation, creating a feed-forward mechanism to utilize available fatty acids for energy production. nih.gov

Table 3: Allosteric Regulation of Key Metabolic Enzymes by CoA and its Derivatives

EnzymeEffector Molecule(s)Effect on Enzyme ActivityMetabolic Pathway Regulated
Acetyl-CoA Carboxylase (ACC) Long-chain fatty acyl-CoAsInhibitionFatty Acid Synthesis
CitrateActivationFatty Acid Synthesis
Pyruvate Dehydrogenase (PDH) Acetyl-CoA/CoA ratio (high)InhibitionLink between Glycolysis and TCA Cycle
AMP-activated Protein Kinase (AMPK) Long-chain fatty acyl-CoAsActivationFatty Acid Oxidation

Analytical Methodologies for Coenzyme a Trilithium Research

Sample Preparation and Stability Considerations for Coenzyme A (trilithium) Metabolomics

The accuracy of any quantification method for Coenzyme A is highly dependent on rigorous and consistent sample preparation. mcgill.ca Because metabolic processes are rapid and CoA is a chemically labile molecule, specific procedures are required to preserve the in vivo concentrations of CoA and its thioesters. nih.govnih.gov

A critical first step is the immediate quenching of metabolic activity at the point of sample collection to prevent enzymatic degradation or interconversion of CoA species. uab.edu For tissues, this is often achieved by freeze-clamping with tongs pre-chilled in liquid nitrogen. mcgill.ca For adherent cell cultures, metabolism can be arrested by rapidly washing the cells with ice-cold buffer and then adding a cold extraction solvent, such as a methanol-water mixture. creative-proteomics.comox.ac.uk

The free sulfhydryl group of Coenzyme A is susceptible to oxidation. nih.gov Studies have shown that CoA levels can decrease by over 50% within 24 hours in a prepared tissue extract, often forming disulfides like CoA-S-S-G. nih.govnih.gov Therefore, it is essential to keep samples cold throughout the extraction process and to store extracts at -80°C. mcgill.cacreative-proteomics.com Degassing the sample solution can help to halt oxidation. nih.gov The solid trilithium salt form of Coenzyme A should be stored desiccated at -20°C. usbio.net Aqueous solutions are not stable and should be prepared immediately before use. usbio.net

Table 5: Key Considerations for Coenzyme A Sample Preparation
StepObjectiveCommon ProcedureReference
Quenching To instantly halt all enzymatic activity and preserve the metabolic state.For tissues: Freeze-clamping in liquid nitrogen. For cells: Rapid removal of media and addition of ice-cold extraction solvent. mcgill.caox.ac.uk
Extraction To efficiently extract CoA and its derivatives from the biological matrix.Homogenization in cold organic solvents, such as methanol (B129727) or acetonitrile (B52724) mixtures. creative-proteomics.com
Stability To prevent chemical degradation, primarily oxidation of the free thiol group.Keep samples on ice or at 4°C during processing. Store long-term at -80°C. Prepare aqueous solutions of standards fresh. nih.govmcgill.causbio.net
Normalization To account for variations in sample size.Measure total protein or DNA content in a parallel sample or the extracted pellet. ox.ac.uk

Isotope Tracing and Flux Analysis for Coenzyme A (trilithium)-Dependent Pathways

To move beyond static measurements and understand the dynamic activity of metabolic pathways involving Coenzyme A, researchers employ stable isotope tracing and metabolic flux analysis (MFA). nih.govwikipedia.org This powerful technique allows for the quantitative measurement of the rates, or fluxes, of metabolic reactions within a cell. wikipedia.org

The methodology involves supplying cells or organisms with a substrate that is enriched with a stable isotope, such as carbon-13 (e.g., [U-¹³C]-glucose). kuleuven.be As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including acetyl-CoA and intermediates of the TCA cycle. creative-proteomics.com By measuring the mass isotopomer distribution (the pattern of isotopic labeling) in these metabolites using mass spectrometry or NMR, it is possible to trace the flow of atoms through the metabolic network. nih.govnih.gov

This isotopic labeling data, combined with measurements of nutrient uptake and byproduct secretion, is then used in computational models to calculate the flux through CoA-dependent pathways. nih.gov MFA can reveal how metabolic pathways are rewired in different conditions, such as disease or in response to genetic modifications, providing crucial insights into the regulation of processes like fatty acid synthesis and the TCA cycle, where acetyl-CoA is a key intermediate. creative-proteomics.comnih.gov

Table 6: Concepts in Isotope Tracing and Flux Analysis
TermDefinitionApplication to CoA ResearchReference
Isotope Tracing A technique that uses isotopically labeled molecules (tracers) to track the transformation of atoms through metabolic pathways.Following the incorporation of ¹³C from labeled glucose into acetyl-CoA to measure its production rate. nih.govspringernature.com
Metabolic Flux Analysis (MFA) A computational method to quantify the in vivo rates (fluxes) of all reactions in a metabolic network at steady state.Determining the rate of the TCA cycle or the rate of fatty acid synthesis from acetyl-CoA. wikipedia.orgnih.gov
Mass Isotopomer Distribution (MID) The relative abundance of different isotopic forms of a metabolite resulting from the metabolism of a labeled tracer.Measuring the proportions of unlabeled, M+1, M+2, etc., forms of TCA cycle intermediates to deduce pathway activity. nih.gov

Development of Biosensors for Real-Time Coenzyme A (trilithium) Monitoring

The dynamic and compartmentalized nature of Coenzyme A (CoA) metabolism necessitates advanced analytical tools capable of real-time monitoring within living systems. Traditional methods, which often rely on cell lysis, lack the spatial and temporal resolution required to capture the rapid fluctuations of CoA pools. To address this, significant research efforts have been directed toward the development of sophisticated biosensors that can provide real-time measurements of CoA concentrations in living cells and different organelles. ethz.chnih.gov These biosensors are primarily categorized into fluorescent and electrochemical systems, each employing distinct mechanisms to achieve sensitive and selective detection of Coenzyme A.

Fluorescent and FRET-Based Biosensors

A prominent breakthrough in real-time CoA monitoring has been the creation of genetically encoded or semisynthetic fluorescent biosensors. biorxiv.org One of the first and most significant examples is a semisynthetic biosensor, referred to as CoA-Snifit, designed to measure CoA levels within specific organelles of mammalian cells. ethz.chnih.gov

This type of sensor is engineered using a fusion protein, typically combining a Green Fluorescent Protein (GFP) with a protein that binds a specific ligand (like HaloTag). nih.gov The readout mechanism is based on Förster Resonance Energy Transfer (FRET), a process where energy is transferred non-radiatively from an excited donor fluorophore (e.g., GFP) to a nearby acceptor fluorophore. nih.gov In the CoA-Snifit design, a fluorescently-labeled ligand is attached to the fusion protein, which competes with cellular CoA for a binding site on an engineered pantothenate kinase (ecPanK) domain within the sensor. researchgate.net

The operating principle is as follows:

In the absence of CoA: The fluorescent ligand binds to the ecPanK domain, bringing the donor and acceptor fluorophores into close proximity. This results in a high FRET efficiency. researchgate.net

In the presence of CoA: CoA molecules displace the fluorescent ligand from the binding site. This separation between the donor and acceptor fluorophores leads to a decrease in FRET efficiency, causing a measurable change in the fluorescence emission ratio. nih.govresearchgate.net

This ratiometric change allows for the quantification of CoA concentrations. nih.gov Researchers have utilized this tool to investigate CoA homeostasis, revealing how cytosolic and mitochondrial pools of the coenzyme are maintained. ethz.ch The development of such sensors has provided invaluable insights into the subcellular distribution and regulation of Coenzyme A. ethz.chnih.gov

Detailed research findings have characterized the performance of these FRET-based biosensors, demonstrating their utility for live-cell imaging.

Table 1: Performance Characteristics of a Semisynthetic FRET-Based Coenzyme A Biosensor (CoA-SnifitG41)
ParameterValueDescriptionSource
Sensing MechanismFörster Resonance Energy Transfer (FRET)Based on CoA-dependent changes in the distance between a donor (GFP) and an acceptor fluorophore. ethz.chnih.gov
Maximum Emission Ratio Change (ΔR)2.8-foldThe maximum change in the ratio of donor to acceptor fluorescence intensity upon CoA saturation. nih.gov
Half-Maximal Concentration (c50)13.9 ± 1.9 µMThe CoA concentration at which half of the maximum fluorescence ratio change is observed. nih.gov
ReversibilityReversibleThe sensor's FRET ratio is restored upon removal of CoA, allowing for dynamic monitoring. nih.gov
SelectivityHighShows high selectivity for Coenzyme A over various other cellular metabolites and acyl-CoA species. nih.gov

The engineering of biosensors for CoA-related molecules, such as acetyl-CoA, further highlights the strategies employed. For example, a genetically encoded biosensor for acetyl-CoA, named "PancACe," was developed using a bacterial protein (PanZ) and a circularly permuted green fluorescent protein (cpGFP). biorxiv.orgnih.gov While designed for acetyl-CoA, characterization of this sensor demonstrated a greater than 7-fold selectivity for its target over Coenzyme A, underscoring the challenge and success in achieving molecular specificity in biosensor design. nih.gov

Electrochemical Biosensors

Electrochemical biosensors represent another major class of tools developed for Coenzyme A detection. mdpi.comacs.org These devices translate the chemical recognition of CoA into a measurable electrical signal, such as a change in current or resistance. mdpi.com They are known for their high sensitivity and potential for miniaturization. nih.gov

One innovative approach involves a nanogel-coated electrochemical sensor designed for applications such as osteoarthritis detection, where CoA is considered a biomarker. mdpi.comresearchgate.net This sensor is constructed by coating an electrode with a responsive nanogel containing polyallylamine, polymer dots, and manganese oxide (MnO₂). mdpi.com The detection mechanism is based on the redox reaction between Coenzyme A and MnO₂. The thiol group in CoA reduces the MnO₂ in the nanogel to Mn²⁺, which triggers a significant change in the material's electroconductivity and fluorescence, providing a dual-modal detection capability. mdpi.com

Another strategy for electrochemical detection is based on the unique interaction between Coenzyme A and silver ions (Ag(I)). Researchers have developed a label-free method where the presence of CoA, generated from an enzymatic reaction, leads to the in-situ formation of a nucleic acid-mimicking coordination polymer (CoA-Ag(I) CP). nih.gov This polymer then attaches to a graphene-modified electrode surface and exhibits electrocatalytic activity towards hydrogen peroxide, generating a detectable signal. This signal-on mechanism allows for highly sensitive and quantitative analysis of enzymatic activities that produce Coenzyme A. nih.gov

Table 2: Overview of Electrochemical Biosensors for Coenzyme A Detection
Sensor TypeDetection PrincipleKey ComponentsApplication FocusSource
Nanogel-Coated SensorRedox reaction between CoA and MnO₂ alters electroconductivity and fluorescence.Polyallylamine–manganese oxide–polymer dot nanogel on an electrode.Detection of CoA as a biomarker for osteoarthritis. mdpi.com
Coordination Polymer-Based SensorIn-situ formation of an electroactive CoA-Ag(I) coordination polymer.Graphene-modified electrode, Ag(I) ions.Indirect detection of CoA to measure enzyme activity (e.g., Citrate (B86180) synthase). nih.gov

These developments in both fluorescent and electrochemical biosensors are paving the way for a more detailed understanding of the role of Coenzyme A (trilithium) in cellular metabolism and disease, enabling researchers to monitor its dynamics in real time and with high specificity.

Synthetic and Chemical Biology Approaches to Coenzyme a Trilithium

Chemical Synthesis of Coenzyme A (trilithium) and Its Analogues

The total chemical synthesis of Coenzyme A (CoA) is a complex process, first achieved by Moffat and Khorana in 1959. researchgate.net Modern chemical strategies for producing CoA esters are often centered on the acylation of the Coenzyme A (trilithium) salt or its precursors. researchgate.net These methods typically employ reactive acyl donors such as acyl chlorides, carbodiimide (B86325) adducts, or imidazolides to form the thioester bond. researchgate.net However, the inherent sensitivity of the CoA molecule to acidic conditions and high temperatures can limit the utility of purely chemical approaches, especially for creating unnatural analogues from the parent molecule. acs.org

To overcome these limitations, alternative chemical methods have been developed. One such approach is the single-step transamidation of Coenzyme A, catalyzed by boric acid in water under mild conditions. acs.org This method provides rapid access to a variety of CoA analogues. acs.org Other chemical coupling methods have been systematically evaluated for their efficiency in synthesizing different classes of CoA thioesters.

For instance, the use of 1,1'-Carbonyldiimidazole (CDI) is effective for creating saturated acyl-CoAs, while ethyl chloroformate (ECF)-mediated coupling is better suited for producing α,β-unsaturated acyl-CoAs, also known as enoyl-CoA derivatives. semanticscholar.org These chemical synthesis routes are valuable for producing analogues that can be used in further chemoenzymatic processes or as standalone research tools. researchgate.netsemanticscholar.org An example of a standard chemical synthesis involves dissolving Coenzyme A trilithium salt in a saturated sodium bicarbonate solution, cooling it to 0 °C, and then adding the desired acylating agent. researchgate.net

Table 1: Chemical Synthesis Methods for Coenzyme A Thioester Analogues

Coupling Method Activating Agent Primary Use Case Example Products Source(s)
Acylation Acyl Chlorides, Carbodiimides, Imidazolides General synthesis of CoA esters (S)-2-methylbutyryl-CoA researchgate.net
Transamidation Boric Acid Single-step synthesis of analogues from CoA Amino-CoA, p-Coumaroyl CoA amide acs.org
ECF-mediated coupling Ethyl Chloroformate (ECF) Synthesis of α,β-unsaturated acyl-CoAs Crotonyl-CoA, Cinnamoyl-CoA semanticscholar.org

Chemoenzymatic Synthesis of Coenzyme A (trilithium) Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex molecules like Coenzyme A analogues. This approach has become a cornerstone for generating novel CoA derivatives by leveraging the enzymes of the natural CoA biosynthetic pathway. nih.govrsc.orgresearchgate.net A prominent strategy involves a one-pot reaction using three key enzymes from Escherichia coli:

Pantothenate Kinase (PanK or CoaA): Catalyzes the initial phosphorylation of pantothenate or its chemically synthesized derivatives. nih.govrsc.org

Phosphopantetheine Adenylyltransferase (PPAT or CoaD): Performs the adenylylation of the phosphorylated intermediate. nih.govrsc.org

Dephospho-CoA Kinase (DPCK or CoaE): Catalyzes the final phosphorylation step to yield the CoA analogue. nih.govrsc.org

This enzymatic cascade is robust and can accommodate a variety of chemically modified pantothenic acid or pantetheine (B1680023) structures, allowing for the generation of diverse CoA analogues. nih.govresearchgate.net The enzymes are often overexpressed as tagged proteins, which facilitates their purification and ensures a plentiful supply of active catalysts. nih.govresearchgate.net

Two primary chemoenzymatic approaches have been described:

Bottom-up approach: This method starts with chemically synthesized pantothenamides or other pantothenate derivatives, which are then converted into the final CoA analogue by the sequential action of the three biosynthetic enzymes (CoaA, CoaD, CoaE). rsc.orgresearchgate.net

Top-down approach: This strategy involves the chemoenzymatic preparation of a CoA thioester synthon, which is subsequently modified through a chemical step, such as aminolysis, to produce the desired analogue. rsc.org

These methods offer significant advantages over purely chemical synthesis, particularly in terms of yield and stereospecificity, and have been instrumental in creating analogues for mechanistic studies. rsc.orgdatapdf.com

Design and Application of Coenzyme A (trilithium) Analogues as Mechanistic Probes

Coenzyme A analogues are powerful tools designed to investigate the mechanisms of the vast number of enzymes that utilize CoA or its thioesters as substrates. researchgate.netrsc.orgnih.gov By systematically altering specific functional groups within the CoA molecule, researchers can create non-reactive mimics of enzyme-bound intermediates or inhibitors that block an enzyme's active site. datapdf.com

A key strategy involves replacing the reactive thioester moiety with more stable chemical groups to block acyl transfer. acs.org For example, analogues of acetyl-CoA have been synthesized where the thioester sulfur is replaced by a methylene (B1212753) group (a "dethio" or "carba" analogue), and the acetyl group is substituted with functions designed to mimic the enol or enolate intermediate of reactions catalyzed by enzymes like citrate (B86180) synthase. datapdf.com These modifications can turn the analogue into a potent enzyme inhibitor, and the strength of this inhibition provides insight into the enzyme's catalytic mechanism. datapdf.com

These probes are used in a variety of applications:

Enzyme Inhibition Studies: To determine the structure of reaction intermediates and transition states. For example, carba-analogues of acetyl-CoA have been shown to be potent inhibitors of citrate synthase, with inhibition constants (Kᵢ) orders of magnitude lower than the Michaelis constant (Kₘ) for the natural substrate, acetyl-CoA. datapdf.com

Biochemical and Structural Studies: Amide analogues, such as p-coumaroyl CoA amide, serve as valuable probes for studying enzymes like type III polyketide synthases. acs.org

Probing Acyl Carrier Proteins (ACPs): CoA analogues can be transferred to ACPs by phosphopantetheinyl transferase (PPTase) enzymes. This creates modified "crypto-ACPs," which can be used as alternative substrates to study the mechanisms of fatty acid synthases (FAS) and polyketide synthases (PKS). acs.orgrsc.org

Table 2: Acetyl-CoA Analogues as Mechanistic Probes for Citrate Synthase

Analogue Name Structural Modification Kᵢ Value Intended Mimic Source(s)
Carboxymethyldethio-CoA Thioester S replaced by CH₂; Acetyl group replaced by Carboxylate 0.015 µM Enol/Enolate intermediate datapdf.com
Carboxamidomethyldethio-CoA Thioester S replaced by CH₂; Acetyl group replaced by Carboxamide 0.026 µM Enol/Enolate intermediate datapdf.com
Nitromethyldethio-CoA Thioester S replaced by CH₂; Acetyl group replaced by Nitro 26 µM Enol/Enolate intermediate datapdf.com
Acetyl-CoA (Natural Substrate) - Kₘ = 15 µM - datapdf.com

Bioorthogonal Chemistry Applied to Coenzyme A (trilithium) Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field has provided powerful methods for labeling and tracking biomolecules in real time. The application of bioorthogonal chemistry to Coenzyme A involves introducing a "chemical reporter"—a small, inert functional group like an azide (B81097) or an alkyne—into the CoA structure. wikipedia.orgnih.gov This modified CoA derivative can then be introduced into a cell, where it is metabolized and incorporated into other molecules. Subsequently, a probe molecule containing a complementary functional group can be added, which reacts specifically with the reporter group in a bioorthogonal ligation reaction, such as copper-free click chemistry or a Staudinger ligation. wikipedia.org

A key challenge is that the cell already contains natural thioesters, including acetyl-CoA and intermediates of fatty acid synthesis, which can potentially react with some chemical probes, limiting the use of certain reactions in vivo. nih.gov Therefore, the choice of the bioorthogonal reaction pair is critical.

The synthesis of bioorthogonal pantetheine analogues is a direct route to creating bioorthogonal CoA derivatives. nih.gov These pantetheine analogues, bearing reporter groups, can be converted into their corresponding CoA derivatives using the chemoenzymatic methods described previously. Once formed, these bioorthogonal CoA analogues can be used for various applications, such as:

Protein Labeling: Tagging proteins that are post-translationally modified with a phosphopantetheinyl group derived from CoA. nih.gov

Metabolic Labeling: Tracking the metabolic fate of acyl groups carried by CoA.

Imaging: Attaching fluorescent dyes or other imaging agents to CoA-dependent enzymes or pathways within living cells.

Strategies for Manipulating Intracellular Coenzyme A (trilithium) Concentrations for Research

The ability to manipulate intracellular concentrations of Coenzyme A and its thioesters is crucial for studying metabolic regulation and engineering metabolic pathways. nih.govnih.gov Since CoA itself is not permeable to the cell membrane, strategies must target the intracellular biosynthetic or degradation pathways. nih.gov

Strategies to Increase Intracellular CoA Levels:

Overexpression of Biosynthetic Enzymes: Increasing the expression of key enzymes in the CoA synthesis pathway can boost intracellular CoA pools. The rate-limiting enzyme in this pathway is often pantothenate kinase (PANK). nih.govnih.gov Overexpressing the corresponding gene (panK) has been shown to increase intracellular CoA and acetyl-CoA concentrations by as much as threefold in engineered strains. nih.gov

Increasing Precursor Availability: Ensuring a sufficient supply of the precursor, pantothenate (Vitamin B5), is necessary for CoA synthesis. nih.gov

Modulating Related Pathways: Increasing the activity of enzymes like pyruvate (B1213749) dehydrogenase (Pdh), which produces acetyl-CoA from pyruvate, can increase the flux towards acetyl-CoA, thereby impacting the ratio of free CoA to acylated CoA. nih.gov

Strategies to Decrease Intracellular CoA Levels:

Enzyme Inhibition: The use of chemical inhibitors can effectively reduce CoA synthesis. For example, calcium hopantenate (HoPan) is an inhibitor of PANK that can be used to induce a state of CoA deficiency in cultured cells. nih.gov This allows researchers to study the effects of CoA depletion and to test potential rescue compounds. nih.gov

Gene Knockout/Knockdown: Deleting or reducing the expression of genes in the CoA biosynthetic pathway can lower intracellular CoA levels.

Targeting Degradation Pathways: While less commonly used for intentional depletion, cellular pathways exist that degrade CoA. Modulating the activity of enzymes responsible for CoA degradation could, in principle, alter intracellular concentrations. nih.gov

These manipulation strategies are vital for research in metabolic engineering, where optimizing the supply of acetyl-CoA is often necessary to improve the production of biofuels, pharmaceuticals, and other valuable chemicals. nih.gov They are also essential in cell biology for understanding how fluctuations in CoA levels impact cellular energy status, signal transduction, and protein modification. imrpress.commdpi.com

Computational and Bioinformatic Studies of Coenzyme a Trilithium Binding Proteins

Prediction Algorithms for Coenzyme A (trilithium)-Binding Residues

The identification of CoA-binding residues in proteins is a critical first step in understanding their function and mechanism. While experimental methods provide high-resolution data, they can be time-consuming and resource-intensive. Computational algorithms offer a rapid and scalable alternative for predicting these binding sites from protein sequences.

Several machine learning-based methods have been developed specifically for the prediction of CoA- and CoA derivative-binding residues. openreview.netoup.com These algorithms typically leverage a variety of sequence and sequence-derived features to train predictive models. For instance, the CoABind server integrates three distinct methods: SVMpred, TemPred, and a consensus method. oup.comoup.com

SVMpred is an ab initio method that uses a support vector machine (SVM) classifier. oup.comoup.com It incorporates a comprehensive set of features, including sequence profiles generated from PSI-BLAST (Position-Specific Iterative Basic Local Alignment Search Tool), predicted secondary structure, and solvent accessibility. oup.com Evolutionary conservation, reflected in the sequence profiles, is a powerful indicator of functionally important residues. oup.com

TemPred is a template-based method that relies on homology. It uses the profile-profile alignment program HHsearch to identify homologous templates with known CoA-binding sites in a training database. The binding site information from the template is then transferred to the query protein. oup.com

CoABind is a consensus-based method that combines the predictions from SVMpred and TemPred to improve accuracy. oup.com By leveraging the complementary strengths of both ab initio and template-based approaches, CoABind achieves a higher predictive performance than either method alone. oup.comoup.com

These prediction algorithms are trained on datasets of proteins with experimentally determined CoA-binding sites and are evaluated based on metrics such as the Matthews correlation coefficient (MCC). oup.com The development of such specialized tools represents a significant advancement over general-purpose ligand-binding site prediction algorithms. oup.com

Table 1: Prediction Algorithms for Coenzyme A (trilithium)-Binding Residues
AlgorithmApproachKey Features Used in Prediction
SVMpredAb initio (Support Vector Machine)Sequence profiles (PSI-BLAST), predicted secondary structure, solvent accessibility. oup.com
TemPredTemplate-basedHomologous templates identified by HHsearch. oup.com
CoABindConsensus-basedCombines predictions from SVMpred and TemPred. oup.comoup.com

Structural Analysis of Coenzyme A (trilithium)-Protein Interactions

Structural bioinformatics provides detailed insights into the specific molecular interactions that govern the binding of Coenzyme A to proteins. Analysis of crystal structures of CoA-protein complexes reveals the diverse ways in which the different moieties of the CoA molecule are recognized and stabilized within the binding pocket.

The CoA molecule can be divided into two main parts: the adenosine (B11128) diphosphate (B83284) (ADP) moiety and the pantetheine (B1680023) tail. nih.gov Structural studies have shown that each part engages in distinct types of interactions with the protein:

ADP Moiety : The adenine (B156593) ring of the ADP moiety is often stabilized by hydrophobic interactions, including π-π stacking with aromatic residues such as phenylalanine. mdpi.com The phosphate (B84403) groups of the ADP moiety primarily form salt bridges with positively charged residues like arginine and lysine (B10760008), as well as hydrogen bonds, sometimes mediated by water molecules. nih.govmdpi.com

Pantetheine Tail : The flexible pantetheine tail is typically stabilized by a combination of alternating polar and non-polar interactions with the protein. nih.gov

The conformation of bound CoA is often flexible, allowing it to adapt to the specific microenvironment of the binding site. nih.gov This flexibility can lead to different binding modes. For example, in some proteins, the ADP moiety may be the primary anchor, initiating the binding event, while in others, the pantetheine tail may play this role. mdpi.com In the case of acyl-CoA binding proteins (ACBPs), the protein maintains its four-helix bundle structure upon binding to palmitoyl-coenzyme A, with the adenosine-3'-phosphate part of the ligand forming salt bridges and hydrogen bonds with residues from all four helices. nih.gov

Table 2: Summary of Coenzyme A (trilithium)-Protein Interactions
CoA MoietyPrimary Types of InteractionInteracting Protein Residues (Examples)
Adenine Ring (of ADP)Hydrophobic interactions (e.g., π-π stacking). mdpi.comAromatic residues (e.g., Phenylalanine). mdpi.com
Phosphate Groups (of ADP)Salt bridges, hydrogen bonds. nih.govmdpi.comPositively charged residues (e.g., Arginine, Lysine). nih.govmdpi.comnih.gov
Pantetheine TailAlternating polar and non-polar interactions. nih.govVarious residues along the binding groove.

Evolutionary Conservation and Distribution of Coenzyme A (trilithium)-Utilizing Enzymes

Coenzyme A is a universally essential cofactor, and its biosynthetic pathway is highly conserved across all three domains of life: Bacteria, Archaea, and Eukaryota. oup.comnih.gov Comparative genomics and phylogenetic analyses have been instrumental in reconstructing the evolutionary history of CoA-utilizing enzymes and understanding their distribution.

However, the evolutionary history of the enzymes responsible for the synthesis of pantothenate (vitamin B5), a precursor to CoA, is more complex. It appears that the enzymes for phosphopantothenate synthesis were recruited independently in the bacterial and archaeal lineages through convergent evolution. nih.gov Eukaryotes are thought to have inherited the genes for pantothenate synthesis from bacteria. nih.gov Furthermore, some archaeal genomes contain homologues of bacterial pantothenate biosynthesis enzymes, which were likely acquired through horizontal gene transfer from thermophilic bacteria. nih.gov

The distribution of CoA biosynthetic genes can vary, particularly in pathogenic organisms. For instance, eukaryotic pathogens like Giardia lamblia and Plasmodium falciparum show varying degrees of conservation in the CoA pathway, suggesting they have developed specific uptake mechanisms for different CoA precursors. oup.comnih.govresearchgate.net

Table 3: Evolutionary Conservation of Key Coenzyme A Biosynthesis Enzymes
EnzymeFunctionEvolutionary Conservation Notes
Pantothenate SynthetaseSynthesis of pantothenateUnrelated enzymes in archaea compared to bacteria and eukaryotes, suggesting convergent evolution. nih.gov
Pantothenate KinasePhosphorylation of pantothenateArchaeal enzymes are unrelated to their bacterial or eukaryotic counterparts. nih.gov
Phosphopantothenoylcysteine Synthetase (PPCS)Conversion of phosphopantothenateMonophyletic origin. nih.govresearchgate.net
Phosphopantothenoylcysteine Decarboxylase (PPCDC)Conversion of phosphopantothenoylcysteineMonophyletic origin; highly conserved. oup.comnih.govresearchgate.net
Phosphopantetheine Adenylyltransferase (PPAT)Adenylylation of phosphopantetheineMonophyletic origin. nih.govresearchgate.net
Dephospho-CoA Kinase (DPCK)Phosphorylation of dephospho-CoAMonophyletic origin. nih.govresearchgate.net

Systems Biology Approaches to Coenzyme A (trilithium) Metabolism Networks

Systems biology integrates computational and experimental approaches to understand the complex networks of biochemical reactions that constitute metabolism. Genome-scale metabolic network models (GEMs) have become powerful tools for analyzing and engineering CoA metabolism. researchgate.netwikipedia.org

These models are mathematical representations of all known metabolic reactions in an organism, derived from its annotated genome. wikipedia.orgnih.gov By applying constraint-based modeling techniques like Flux Balance Analysis (FBA), researchers can simulate the flow of metabolites through the network and predict the impact of genetic modifications on cellular phenotypes, such as the production of specific metabolites. nih.gov

A key application of this approach has been in metabolic engineering to increase the intracellular availability of malonyl-CoA, a crucial precursor for the biosynthesis of valuable compounds like polyketides and flavonoids. nih.govresearchgate.net For example, computational methodologies have been used to predict a minimal set of genetic interventions (gene knockouts and overexpressions) in Escherichia coli to cooperatively force carbon flux towards malonyl-CoA. nih.gov Such studies have demonstrated that the combined effect of these genetic modifications can be synergistic, leading to significant increases in the production of malonyl-CoA-derived products. researchgate.netnih.gov

Systems biology frameworks also allow for the integration of kinetic data of enzyme inhibition to model the effect of drugs targeting metabolic pathways. nih.gov By simulating these complex networks, researchers can gain a deeper understanding of the regulation of CoA metabolism and identify novel strategies for biotechnological and therapeutic applications. researchgate.net

Table 4: Systems Biology Approaches for Coenzyme A (trilithium) Metabolism
ApproachDescriptionApplication Example
Genome-Scale Metabolic Network Modeling (GEMs)Comprehensive mathematical representation of an organism's metabolism. wikipedia.orgnih.govAnalyzing the connectivity of the CoA metabolic network. researchgate.net
Flux Balance Analysis (FBA)A mathematical method for simulating metabolite flow in a GEM under steady-state conditions. nih.govPredicting the effect of gene deletions on the production of malonyl-CoA. researchgate.net
Integrated Computational and Experimental ApproachesCombining computational predictions with experimental validation.Identifying and validating gene knockout and overexpression targets to increase malonyl-CoA production in E. coli. nih.gov
Kinetic Modeling of Enzyme InhibitionIncorporating enzyme kinetics into metabolic models to simulate the effect of inhibitors. nih.govModeling the inhibition of enzymes in the CoA pathway for therapeutic purposes. nih.gov

Coenzyme a Trilithium in Specific Research Models and Organisms

Studies in Prokaryotic Systems (e.g., E. coli, S. aureus, Mycobacterium)

In prokaryotes, CoA biosynthesis is a critical pathway, making it an attractive target for antimicrobial drug development. oup.com

Mycobacterium tuberculosis

The causative agent of tuberculosis, Mycobacterium tuberculosis (Mtb), relies heavily on CoA for its survival and virulence. The CoA biosynthetic pathway is essential for Mtb, playing a pivotal role in central carbon metabolism and the synthesis of complex lipids required for the bacterium's unique cell wall. frontiersin.orgnih.gov Research has identified and validated the enzymes in this pathway as potential drug targets. frontiersin.org A notable finding is the interplay between two enzymes, phosphopantetheinyl transferase (PptT) and Ppt hydrolase (PptH). PptT transfers the 4'-phosphopantetheine (B1211885) (Ppt) group from CoA to acyl carrier proteins, a crucial step in lipid synthesis. nih.govunc.edu PptH reverses this reaction. This dynamic opposition makes Mtb sensitive to inhibitors of PptT. nih.govunc.edu Furthermore, studies on cholesterol catabolism in mycobacteria, a critical process for Mtb during infection, have shown that the accumulation of acyl-CoA thioesters can lead to a depletion of free CoASH, disrupting central metabolism and causing toxicity. acs.orgeltislab.com This accumulation inhibits Pantothenate Kinase (PanK), the first enzyme in the CoA synthesis pathway. acs.orgeltislab.com

Staphylococcus aureus

In Staphylococcus aureus, CoA has a unique and vital role in maintaining the cellular redox balance, a function typically managed by glutathione (B108866) in many other organisms. oup.comacs.org S. aureus utilizes CoA as its primary low-molecular-weight thiol, which is kept in a reduced state by the enzyme Coenzyme A-disulfide reductase (CoADR). acs.orgcore.ac.uk This makes the CoA pathway a key target for antistaphylococcal agents. core.ac.uk Unlike in many other bacteria, the PanK enzyme in S. aureus is not subject to feedback inhibition by CoA or its thioesters. oup.com This lack of regulation leads to an accumulation of CoA within the cell, which is thought to be important for maintaining a reducing environment. oup.com The regulation of acetyl-CoA synthetase (Acs) activity through reversible lysine (B10760008) acetylation is another key area of study, demonstrating how S. aureus modulates its metabolic pathways in response to cellular needs. nih.gov

Escherichia coli

E. coli serves as a fundamental model for studying CoA-dependent pathways, particularly fatty acid synthesis. The entire fatty acid synthase (FAS) system from E. coli has been reconstituted in vitro using purified protein components. nih.gov Such studies allow for detailed kinetic analysis of the pathway, revealing optimal concentrations of substrates like acetyl-CoA and malonyl-CoA, and cofactors such as NADH and NADPH. nih.gov Additionally, E. coli has been instrumental in the functional characterization of CoA biosynthetic enzymes from other organisms, including humans. By using E. coli strains with mutations in their own CoA pathway, researchers can verify the function of human gene counterparts through complementation assays. nih.gov

Table 1: Key Enzymes in Prokaryotic Coenzyme A Metabolism and Their Functions

Enzyme Organism(s) Function Research Significance
Pantothenate Kinase (PanK) M. tuberculosis, S. aureus Catalyzes the first step in CoA biosynthesis. oup.comacs.org A key regulatory point and drug target; its inhibition by acyl-CoAs in Mtb leads to toxicity. acs.orgeltislab.com
Phosphopantetheinyl Transferase (PptT) M. tuberculosis Transfers 4'-phosphopantetheine from CoA to acyl carrier proteins for lipid synthesis. nih.gov Essential for cell wall and virulence lipid synthesis; a target for novel antimicrobials. nih.gov
Coenzyme A-Disulfide Reductase (CoADR) S. aureus Maintains the reduced state of the CoA pool. acs.org Central to redox homeostasis in S. aureus, replacing the function of glutathione reductase. acs.orgcore.ac.uk
Acetyl-CoA Synthetase (Acs) S. aureus Activates acetate (B1210297) to acetyl-CoA. nih.gov Its activity is modulated by post-translational modification (lysine acetylation), showing metabolic regulation. nih.gov

Research in Eukaryotic Model Organisms (e.g., Yeast, Drosophila, C. elegans)

Eukaryotic model organisms have been invaluable for dissecting the complex roles of CoA in development, neurodegeneration, and metabolic engineering.

Saccharomyces cerevisiae (Yeast)

Yeast is a premier model for studying eukaryotic CoA biosynthesis and for metabolic engineering applications. asm.org The CoA pathway in S. cerevisiae involves five essential enzymes encoded by the CAB1 to CAB5 genes. nih.gov Yeast pantothenate kinase (PanK), like its mammalian counterpart, is inhibited by acetyl-CoA, representing a key regulatory checkpoint. nih.gov Researchers have successfully engineered the yeast metabolic network to overproduce acetyl-CoA. asm.orgnih.gov By expressing heterologous pathways and optimizing precursor supply, strains have been developed that can produce a variety of short-chain acyl-CoAs, such as propionyl-CoA and n-butyryl-CoA, which serve as building blocks for biofuels and other valuable chemicals. nih.govacs.org

Drosophila melanogaster (Fruit Fly)

The fruit fly has emerged as a powerful model for understanding the role of CoA in the nervous system and development. rug.nl Studies have shown that de novo CoA biosynthesis is essential for maintaining DNA integrity during the development of the central nervous system and for proper locomotor function. nih.gov Mutations in the fly homolog of Pantothenate Kinase (PANK) lead to neurodegeneration, mirroring the human disease Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.gov Research in Drosophila models has demonstrated that impaired CoA metabolism leads to reduced levels of histone and tubulin acetylation, which correlates with impaired DNA damage response and decreased survival. nih.gov Furthermore, studies on enzymes like 3-hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) reductase and Acetyl-CoA-Carboxylase (ACC) have illuminated their roles in producing essential nonsterol isoprenoids and controlling lipid storage, respectively. nih.govplos.org

Caenorhabditis elegans (Nematode)

The nematode C. elegans provides a tractable system for studying the systemic effects of CoA metabolism. The complete pantothenate and CoA biosynthesis pathway is conserved in this organism. kegg.jp Research using C. elegans has established a link between CoA metabolism and neuronal function; mutants for pantothenate kinase exhibit an impaired touch response. nih.gov The organism is also used to study key CoA-dependent enzymes. For instance, real-time kinetic analysis of Acetyl-CoA Carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, has been successfully performed using partially purified protein extracts from C. elegans. nih.govacs.org These studies provide insights into the enzyme's function and its inhibition by natural compounds. nih.gov

Table 2: Intracellular Acyl-CoA Concentrations in Engineered S. cerevisiae Strains

Acyl-CoA Produced Intracellular Concentration (μM) Metabolic Pathway Introduced
Propionyl-CoA 4 - 9 Heterologous pathways for production from various precursors.
Methylmalonyl-CoA 0.5 Synthesis from propionyl-CoA.
n-Butyryl-CoA 6 n-butanol pathway.
Isovaleryl-CoA 6 Pathway from Myxococcus xanthus.
n-Hexanoyl-CoA 6 n-butanol pathway.

Data sourced from studies on metabolically engineered yeast. nih.gov

Coenzyme A (trilithium) Research in Mammalian Cell Culture Systems

Mammalian cell cultures are critical for investigating the role of CoA metabolism in human health and disease, particularly in cancer and metabolic disorders.

CoA and its primary derivative, acetyl-CoA, are at the heart of cancer cell metabolism. imrpress.com Cancer cells reprogram their metabolic pathways to support rapid proliferation, a process that heavily relies on acetyl-CoA for fatty acid synthesis, the tricarboxylic acid (TCA) cycle, and histone acetylation. researchgate.netimrpress.com Several key enzymes that regulate acetyl-CoA levels, including ATP citrate (B86180) lyase (ACLY) and acyl-CoA short chain synthetase (ACSS), are often overexpressed in various cancers. imrpress.comimrpress.com This upregulation promotes tumor growth by supplying the necessary building blocks for membranes and providing substrates for epigenetic modifications. imrpress.comnih.gov For instance, the availability of nuclear acetyl-CoA directly influences histone acetylation, which regulates the expression of genes involved in proliferation and survival. nih.gov Studies in human breast cancer cell lines have shown that inhibiting fatty acid synthase (FAS) leads to an accumulation of malonyl-CoA, which is believed to mediate cytotoxicity in these cells. aacrjournals.org

In non-cancerous contexts, cultured hepatocytes (liver cells) have been used to study the regulation of CoA-dependent pathways. The liver is a major site for reactions involving CoA, such as the citric acid cycle and the β-oxidation of fatty acids. caringsunshine.com Research using cultured hepatocytes has demonstrated that the synthesis of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis, is decreased in the presence of exogenous fatty acids. nih.gov This highlights a key feedback mechanism in cellular lipid homeostasis.

In Vitro Reconstitution Systems for Coenzyme A (trilithium) Pathway Studies

In vitro reconstitution, where a metabolic pathway is rebuilt outside of a living cell using purified components, is a powerful technique for studying the fundamental biochemistry of CoA-related processes. nih.gov These systems allow for precise control over reaction components, enabling detailed kinetic analysis and investigation of regulatory mechanisms without the complexity of the cellular environment.

A landmark achievement in this area was the complete reconstitution of the human CoA biosynthetic pathway. nih.gov Researchers identified the human genes for the last four steps of the pathway, overexpressed them in E. coli, purified the individual enzymes, and then successfully reconstituted the entire pathway from phosphopantothenate to CoA in vitro. nih.gov This approach not only confirmed the function of the enzymes but also allowed for their kinetic characterization. nih.gov

Future Directions and Emerging Research Themes in Coenzyme a Trilithium Biology

Unraveling Novel Coenzyme A (trilithium)-Dependent Metabolic Pathways

While the canonical roles of Coenzyme A in central metabolism are well-established, researchers are actively uncovering novel metabolic pathways that are dependent on this essential cofactor. These investigations are revealing previously unknown connections between CoA metabolism and diverse cellular functions.

Recent studies have begun to shed light on the expanding role of acyl-CoA molecules beyond their traditional functions. For instance, the discovery of novel acyl-CoA species has broadened the landscape of cellular metabolism. imrpress.com Research is increasingly focused on the acylation of non-histone proteins, which is emerging as a significant modulator of major biological processes. imrpress.com The intricate process of protein modification through CoA acyl groups is a pivotal mechanism in cellular function that is the subject of ongoing research. imrpress.com

The metabolism of Coenzyme A and its derivatives is now understood to influence a wide spectrum of physiological processes, including lipid and ketone metabolism, and protein modification. imrpress.comresearchgate.net Dysregulation of these pathways is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. imrpress.comimrpress.com For example, in cancer, enzymes that regulate acetyl-CoA levels, such as acetyl-CoA synthetase 2, ATP citrate (B86180) lyase, and acetyl-CoA carboxylase, have a profound impact on lipid synthesis and energy metabolism. researchgate.net

Future research in this area will likely focus on:

Identifying and characterizing new enzymes that utilize CoA and its derivatives.

Elucidating the metabolic fate and signaling roles of novel acyl-CoA species.

Understanding how perturbations in these novel pathways contribute to human disease.

Elucidating the Full Landscape of Coenzyme A (trilithium)-Mediated Post-Translational Modifications

A significant and rapidly evolving area of Coenzyme A research is the exploration of its role in post-translational modifications (PTMs). Beyond its well-known function as a donor of acetyl groups for protein acetylation, direct covalent attachment of the entire CoA molecule to proteins, a process termed "CoAlation," has been identified as a widespread and reversible PTM. ovid.comtheadl.com

This modification, which involves the formation of a disulfide bond between CoA and a cysteine residue on the target protein, has been detected in a wide range of organisms, from bacteria to mammals. ovid.comnih.gov CoAlation is induced by oxidative and metabolic stress and has been shown to alter the molecular mass, charge, and activity of modified proteins. ovid.com This modification can protect proteins from irreversible sulfhydryl overoxidation, suggesting a crucial role for CoA as an antioxidant in response to cellular stress. ovid.com

Mass spectrometry-based methodologies have been instrumental in identifying CoAlated proteins, with over 1000 such proteins identified in prokaryotic and eukaryotic cells. ovid.com Functional classification of these proteins reveals that CoAlation is prevalent among proteins involved in cellular metabolism, stress response, and protein synthesis. nih.gov

Key areas for future investigation into Coenzyme A-mediated PTMs include:

Identifying the full complement of CoAlated proteins in different cell types and conditions.

Understanding the enzymatic machinery responsible for CoAlation and de-CoAlation.

Determining the precise functional consequences of CoAlation on protein structure and activity.

Investigating the interplay between CoAlation and other PTMs, such as acetylation and phosphorylation. rug.nl

Table 1: Investigating Coenzyme A-Mediated Post-Translational Modifications

Research Area Key Findings Future Directions
Discovery of CoAlation CoAlation is a widespread, reversible PTM induced by oxidative and metabolic stress. ovid.comtheadl.com Identify the complete "CoAlome" across different species and cellular states.
Functional Consequences CoAlation alters protein activity and protects against irreversible oxidation. ovid.com Elucidate the specific impact of CoAlation on individual protein function and signaling pathways.
Regulatory Mechanisms The enzymes governing CoAlation and de-CoAlation are largely unknown. Characterize the "CoAlases" and "de-CoAlases" that regulate this modification.
Crosstalk with other PTMs CoAlation may interact with other modifications like acetylation. rug.nl Investigate the regulatory interplay between CoAlation and other PTMs.

Advanced Imaging Techniques for Subcellular Coenzyme A (trilithium) Dynamics

Understanding the spatial and temporal dynamics of Coenzyme A and its derivatives within the cell is crucial for deciphering their complex roles in metabolism and signaling. To this end, researchers are developing and applying advanced imaging techniques to visualize these molecules in living cells with high resolution.

A significant breakthrough in this area has been the development of genetically encoded and semisynthetic fluorescent biosensors. nih.govbiorxiv.orgnih.govresearchgate.net These biosensors can measure the concentration of CoA and acetyl-CoA in different cellular compartments, such as the cytoplasm, mitochondria, and nucleus. nih.govbiorxiv.orgnih.gov For example, a semisynthetic biosensor for CoA has been created by labeling an engineered GFP-HaloTag fusion protein with a fluorescent ligand. nih.govresearchgate.net The sensor's readout is based on CoA-dependent changes in Förster resonance energy transfer (FRET) efficiency between GFP and the fluorescent ligand. nih.govresearchgate.net

These tools are enabling researchers to probe the homeostasis of CoA and to map the subcellular organization of its biosynthesis and transport. nih.govresearchgate.net For instance, such biosensors have been used to investigate the roles of various proteins involved in CoA biosynthesis and transport in mammalian cells, leading to a proposed cellular map of how cytosolic and mitochondrial CoA pools are maintained. nih.govresearchgate.net

Future advancements in imaging techniques will likely involve:

The development of biosensors with improved sensitivity, specificity, and dynamic range.

The creation of probes for other important CoA derivatives, such as malonyl-CoA and succinyl-CoA.

The application of super-resolution microscopy techniques to visualize CoA dynamics at the nanoscale.

The use of these imaging tools to study CoA metabolism in real-time in response to various stimuli and in disease models.

Interdisciplinary Approaches Integrating Omics Data with Coenzyme A (trilithium) Metabolism

The complexity of Coenzyme A metabolism and its extensive connections to other cellular processes necessitate an integrative, systems-level approach. Interdisciplinary strategies that combine various "omics" technologies—such as metabolomics, proteomics, and transcriptomics—are proving to be powerful for gaining a comprehensive understanding of CoA's role in health and disease. nih.govfrontiersin.org

Multi-omics analyses can reveal how perturbations in one area of metabolism, such as fatty acid metabolism, can have widespread effects on CoA-dependent pathways and other interconnected networks. nih.govmdpi.com For example, by combining metabolomics and proteomics, researchers can identify correlations between changes in the levels of specific metabolites and the expression or modification of proteins involved in CoA metabolism. biorxiv.org

These integrative approaches are being used to:

Reconstruct metabolic networks and identify key regulatory nodes in CoA metabolism. frontiersin.org

Discover biomarkers for diseases associated with dysfunctional CoA metabolism.

Elucidate the mechanisms of action of drugs that target CoA-dependent pathways. nih.gov

The future of this field lies in the continued development of computational tools and bioinformatics pipelines for the effective integration and interpretation of multi-omics datasets. biorxiv.org These approaches will be critical for building predictive models of CoA metabolism and for identifying novel therapeutic targets.

Table 2: Interdisciplinary Approaches to Coenzyme A Metabolism

Omics Technology Application to CoA Research Insights Gained
Metabolomics Quantification of CoA and its acyl derivatives. Understanding the metabolic state and flux through CoA-dependent pathways. oup.com
Proteomics Identification and quantification of proteins involved in CoA metabolism and CoAlated proteins. mdpi.com Elucidating the regulatory networks and post-translational modifications that control CoA homeostasis. ovid.com
Transcriptomics Measurement of gene expression levels for enzymes in CoA metabolic pathways. Identifying transcriptional regulatory mechanisms that govern CoA metabolism.
Multi-Omics Integration Combined analysis of metabolomic, proteomic, and transcriptomic data. biorxiv.org A systems-level understanding of the role of CoA in complex biological processes and disease. nih.gov

Development of Novel Chemical Probes and Tools for Coenzyme A (trilithium) Research

The development of novel chemical probes and tools is essential for advancing our understanding of Coenzyme A biology. These tools enable researchers to specifically label, track, and manipulate CoA and its associated enzymes, providing valuable insights into their function and regulation.

A variety of chemical probes for CoA have been developed, including:

Affinity-based probes: These probes are designed to selectively bind to and label CoA-requiring enzymes. nih.govresearchgate.net For example, a probe based on Coenzyme A with a sulfoxycarbamate function has been shown to selectively recognize a range of acetyltransferases. researchgate.net

Fluorescent probes: These probes are designed to detect and quantify CoA or its derivatives. fujifilm.comaatbio.com For instance, a fluorogenic probe with a tetramethylrhodamine (B1193902) skeleton has been developed to detect intracellular acetyl-CoA, as its fluorescence intensity increases upon acetylation. fujifilm.com

Peptide-CoA conjugates: These probes have been used for the proteomic profiling of N-terminal and lysine (B10760008) acetyltransferases. nih.gov

These chemical tools are being used to:

Identify new members of enzyme families that utilize CoA. matthewslab.org

Profile the activity of CoA-dependent enzymes in complex biological samples.

Visualize the subcellular localization of CoA and its derivatives. youtube.com

The future development of chemical probes will likely focus on creating tools with enhanced specificity, cell permeability, and in vivo applicability. nih.govrsc.org These next-generation probes will be invaluable for studying the dynamic regulation of Coenzyme A metabolism in living organisms.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Coenzyme A (trilithium) salt with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods, with purification via reverse-phase HPLC. Key steps include:

  • Step 1 : Activation of pantothenic acid with ATP.
  • Step 2 : Coupling with cysteine and phosphorylation.
  • Step 3 : Lithium salt formation via ion exchange.
    Purity is confirmed using <sup>31</sup>P NMR (to verify phosphate groups) and LC-MS (to confirm molecular weight). Reproducibility requires strict control of reaction pH (7.5–8.0) and temperature (25°C) .

Q. How can researchers confirm the structural identity of Coenzyme A (trilithium) using spectroscopic techniques?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for characteristic peaks: δ 8.3 ppm (adenine protons), δ 6.1 ppm (ribose anomeric proton), δ 3.2–4.5 ppm (phosphorylated sugar and pantetheine).
  • UV-Vis Spectroscopy : Absorbance at 259 nm (adenine moiety) confirms nucleotide integrity.
  • FT-IR : Peaks at 1240 cm<sup>-1</sup> (P=O stretching) and 1080 cm<sup>-1</sup> (P-O-C linkage) validate phosphate groups.
    Cross-referencing with literature data (e.g., CAS 85-61-0) is critical .

Q. What are the standard storage conditions for Coenzyme A (trilithium) to prevent degradation in biochemical assays?

  • Methodological Answer : Store lyophilized powder at –20°C in anhydrous conditions. For aqueous solutions, use pH 6.5–7.0 buffers with 1–5 mM EDTA to chelate metal ions that catalyze hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions .

Advanced Research Questions

Q. How can discrepancies in reported enzymatic activity data involving Coenzyme A (trilithium) be systematically resolved?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., Mg<sup>2+</sup> concentration, which affects acyl-CoA synthetase activity).
  • Step 2 : Use internal standards (e.g., NADH oxidation) to calibrate spectrophotometric measurements.
  • Step 3 : Perform kinetic analyses (e.g., Michaelis-Menten plots) to compare substrate affinity (Km) across studies.
    Conflicting results may arise from variations in enzyme sources (e.g., mammalian vs. bacterial) or CoA thioester stability .

Q. What experimental strategies can elucidate the role of Coenzyme A (trilithium) in modulating acyltransferase specificity?

  • Methodological Answer :

  • Strategy 1 : Isotope tracing with <sup>13</sup>C-labeled acetyl-CoA to track carbon flux in lipid biosynthesis.
  • Strategy 2 : Site-directed mutagenesis of acyltransferase active sites to assess CoA binding affinity via surface plasmon resonance (SPR).
  • Strategy 3 : Molecular dynamics simulations to model CoA-enzyme interactions, focusing on the pantetheine moiety’s conformational flexibility .

Q. How should researchers design a kinetic study to investigate pH-dependent stability of Coenzyme A (trilithium) in mitochondrial assays?

  • Methodological Answer :

  • Design : Use a stopped-flow apparatus to monitor CoA degradation at pH 6.0–8.0 (simulating mitochondrial matrix gradients).
  • Controls : Include DTT to mitigate thiol oxidation and measure residual activity via DTNB (Ellman’s reagent).
  • Data Analysis : Fit decay curves to a first-order model to calculate half-life (t1/2) at each pH. Publish raw datasets in supplementary materials for reproducibility .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting data on Coenzyme A (trilithium)’s inhibition of histone acetyltransferases (HATs)?

  • Methodological Answer :

  • Approach 1 : Meta-analysis using random-effects models to account for inter-study variability (e.g., differences in HAT isoforms or CoA concentrations).
  • Approach 2 : Dose-response curves with 95% confidence intervals to assess IC50 reproducibility.
    Contradictions may stem from non-competitive vs. competitive inhibition mechanisms, requiring structural studies (e.g., X-ray crystallography) .

Experimental Design and Reporting

Q. How should researchers document experimental procedures for Coenzyme A (trilithium) studies to meet journal guidelines?

  • Methodological Answer :

  • Documentation : Include molar extinction coefficients (ε259 nm = 16.4 mM<sup>−1</sup>cm<sup>−1</sup>) and batch-specific purity certificates.
  • Reproducibility : Provide raw NMR spectra and HPLC chromatograms in supplementary files. Reference CAS 85-61-0 and synthesis protocols from Methods in Enzymology .

Tables for Quick Reference

Parameter Value/Range Technique Reference
Molecular Weight785.33 g/molLC-MS
Purity Threshold≥95%HPLC
Optimal Storage pH6.5–7.0UV-Vis Stability Assay
Acyltransferase Km2.5–4.0 µMSPR Kinetics

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